2-Methylbutyrylcarnitine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPDBBYTYJYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423789 | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31023-25-3 | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Metabolic Pathway of 2-Methylbutyrylcarnitine (B1244155)
This technical guide provides a comprehensive overview of the metabolic pathway of this compound, a short-chain acylcarnitine that serves as a crucial intermediate in amino acid metabolism. This document details its biosynthesis, transport, and physiological roles, presents relevant quantitative data, outlines key experimental protocols for its study, and includes visualizations of the core pathways and workflows.
Introduction to this compound
This compound is an acylcarnitine that is formed from the esterification of L-carnitine with 2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] Acylcarnitines are essential for the transport of acyl-groups from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1][3] As a C5-acylcarnitine, this compound is diagnostically significant; its accumulation in biological fluids can be an indicator of inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency (also known as short/branched chain acyl-CoA dehydrogenase deficiency or SBCADD).[2][4] Elevated levels have also been associated with various complex diseases, including type 2 diabetes mellitus, obesity, and cardiovascular conditions, and it has been shown to play a role in exacerbating thrombosis.[1][5][6]
The Metabolic Pathway of this compound
The metabolism of this compound is intrinsically linked to the degradation pathway of L-isoleucine and the carnitine shuttle system.
Biosynthesis
The synthesis of this compound occurs through the following steps:
-
L-Isoleucine Catabolism: The branched-chain amino acid L-isoleucine is catabolized in the mitochondria through a series of enzymatic reactions. A key intermediate in this pathway is 2-methylbutyryl-CoA.[2]
-
Enzymatic Esterification: In the presence of elevated 2-methylbutyryl-CoA, the mitochondrial enzyme carnitine acetyltransferase (CrAT) catalyzes the transfer of the 2-methylbutyryl group from coenzyme A (CoA) to L-carnitine, forming this compound and regenerating free CoA.[1] This reaction is reversible and plays a role in buffering the intramitochondrial CoA pool.
The diagram below illustrates the biosynthesis of this compound from L-isoleucine.
Transport
The transport of this compound across the inner mitochondrial membrane is a critical step, facilitated by the carnitine shuttle system.
-
Mitochondrial Export: this compound can be transported out of the mitochondrial matrix into the cytoplasm via the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[3][7]
-
Cellular Transport: The transport of carnitine and acylcarnitines across the plasma membrane is primarily mediated by the organic cation/carnitine transporter OCTN2 .[8]
The diagram below illustrates the transport of this compound.
Quantitative Data
Quantitative analysis of this compound and related metabolites is essential for understanding its role in health and disease. While specific enzyme kinetic values for CrAT with 2-methylbutyryl-CoA are not widely published, this section outlines the types of data that are critical for research and drug development. Such data are typically acquired using tandem mass spectrometry (MS/MS) based methods.[9][10]
| Parameter | Description | Typical Value Range | Analytical Method | References |
| Plasma Concentration (Healthy) | Basal concentration of this compound in human plasma. | Low (often near detection limit) | LC-MS/MS | [11] |
| Plasma Concentration (SBCADD) | Elevated concentration in individuals with 2-methylbutyryl-CoA dehydrogenase deficiency. | Significantly elevated over baseline | LC-MS/MS | [2] |
| Urinary Excretion | Amount of this compound excreted in urine over 24 hours. | Variable; increases with metabolic stress or disease. | GC-MS, LC-MS/MS | [12] |
| CrAT Km for Acyl-CoAs | Michaelis constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. Specific values for 2-methylbutyryl-CoA are not readily available. | Varies by acyl-CoA substrate | In vitro enzyme assays | [13][14] |
| CrAT Vmax for Acyl-CoAs | Maximum rate of reaction for carnitine acetyltransferase. | Varies by acyl-CoA substrate | In vitro enzyme assays | [13][14] |
| Metabolic Flux Rate | The rate of synthesis or degradation of this compound in a specific tissue or cell type, often determined using stable isotope tracers. | Highly dependent on metabolic state and tissue. | 13C-Metabolic Flux Analysis (MFA) | [15][16] |
Experimental Protocols
The study of this compound metabolism relies on a variety of experimental techniques, from sample analysis to in vivo studies.
Quantification of Acylcarnitines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices.[3][11]
Objective: To quantify the concentration of this compound in plasma, dried blood spots, or urine.
Methodology:
-
Sample Preparation:
-
Plasma/Serum: Proteins are precipitated using a solvent like methanol (B129727) or acetonitrile, which often contains isotopically labeled internal standards. The supernatant is collected after centrifugation.
-
Dried Blood Spots: A small punch from the blood spot is extracted with a methanol solution containing internal standards.
-
Urine: Samples are typically diluted with water and mixed with internal standards.
-
-
Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters. This is achieved by heating the sample extract with acidified butanol (e.g., 3N HCl in n-butanol).[10]
-
LC-MS/MS Analysis:
-
Chromatography: The butylated extract is injected into a liquid chromatography system, typically using a C8 or C18 reversed-phase column, to separate different acylcarnitine species.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Acylcarnitines are often detected using a precursor ion scan of m/z 85, which is a characteristic fragment of carnitine esters, or by Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity.[10][11]
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
The diagram below outlines the general workflow for acylcarnitine analysis.
Metabolic Flux Analysis (MFA)
MFA using stable isotope tracers (e.g., ¹³C-labeled isoleucine) can elucidate the dynamics of this compound synthesis and turnover in living systems.[15][16]
Objective: To determine the rate of this compound production from its precursor, L-isoleucine.
Methodology:
-
Cell Culture/Animal Model: Cells are cultured in media containing a ¹³C-labeled tracer (e.g., U-¹³C-isoleucine), or an animal model is administered the labeled tracer.
-
Time-Course Sampling: Biological samples (cells, plasma, tissues) are collected at various time points.
-
Metabolite Extraction and Analysis: Metabolites are extracted, and the isotopic enrichment in this compound and its precursors is measured by mass spectrometry.
-
Computational Modeling: The isotopic labeling data, along with measurements of nutrient uptake and excretion rates, are integrated into a computational model of the metabolic network to calculate intracellular metabolic fluxes.[15][16]
In Vivo Studies in Animal Models
Animal models, such as Apolipoprotein E-deficient (ApoE-/-) mice, are used to investigate the physiological and pathophysiological effects of this compound.[17]
Objective: To determine the effect of elevated this compound on a specific disease process, such as atherosclerosis or thrombosis.
Methodology:
-
Animal Model: An appropriate animal model is chosen (e.g., ApoE-/- mice for atherosclerosis studies).[17]
-
Treatment: Animals are administered this compound (e.g., via oral gavage) or a vehicle control over a defined period.[17]
-
Monitoring: Body weight, food intake, and relevant physiological parameters are monitored throughout the study.
-
Sample Collection: At the end of the study, blood and tissues are collected for analysis.
-
Analysis:
-
Biochemical Analysis: Plasma levels of lipids, inflammatory markers, and metabolites are measured.
-
Histological Analysis: Tissues are preserved and sectioned for staining (e.g., Oil Red O for lipid accumulation) to assess disease pathology.[17]
-
Gene Expression Analysis: RNA is extracted from tissues to measure the expression of relevant genes via quantitative PCR.
-
Conclusion
This compound is a metabolite of significant interest at the intersection of amino acid metabolism, mitochondrial function, and disease pathophysiology. A thorough understanding of its metabolic pathway, enabled by advanced analytical techniques like mass spectrometry and metabolic flux analysis, is critical for researchers, scientists, and drug development professionals. This knowledge is fundamental for elucidating its role as a biomarker and its potential as a therapeutic target in a range of metabolic and cardiovascular diseases.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]
- 2. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. 2-Methylbutyroylcarnitine | C12H23NO4 | CID 6426901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gut microbial co-metabolite this compound exacerbates thrombosis via binding to and activating integrin α2β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Carnitine: transport and physiological functions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-methylbutyroylcarnitine - MetaboAge [metaboage.info]
- 13. USMLE / COMLEX - Step 1: Enzyme Kinetics | ditki medical & biological sciences [ditki.com]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. Metabolic Flux Analysis [vanderbilt.edu]
- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The metabolite this compound does not Promote Atherosclerosis in Apolipoprotein E-Deficient Mice – ScienceOpen [scienceopen.com]
Endogenous Sources of 2-Methylbutyrylcarnitine in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous sources of 2-methylbutyrylcarnitine (B1244155) in humans. The primary origin of this metabolite is the catabolic pathway of the branched-chain amino acid L-isoleucine. Genetic deficiencies in this pathway, specifically in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), lead to the accumulation of 2-methylbutyryl-CoA and its subsequent conversion to this compound. A secondary, yet significant, endogenous source is the metabolic activity of the gut microbiota, which produces 2-methylbutyric acid from dietary amino acids, which can then be absorbed and converted to its carnitine ester. This document details the biochemical pathways, presents quantitative data on metabolite concentrations in various physiological and pathological states, outlines experimental protocols for quantification, and provides visual diagrams of the involved processes to support further research and development in this area.
Introduction
This compound is a short-chain acylcarnitine that has garnered increasing interest in the fields of metabolomics, inborn errors of metabolism, and gut microbiome research. As an ester of carnitine and 2-methylbutyric acid, its primary role is associated with the transport of 2-methylbutyryl-CoA into the mitochondria for further metabolism. Elevated levels of this compound in biological fluids are a key biomarker for the diagnosis of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an inherited metabolic disorder. Furthermore, recent evidence has implicated the gut microbiome in the production of this compound, highlighting a complex interplay between host and microbial metabolism. Understanding the endogenous sources of this metabolite is crucial for the diagnosis and management of related metabolic disorders and for elucidating its broader physiological and pathophysiological roles.
Primary Endogenous Source: L-Isoleucine Catabolism
The principal endogenous pathway for the synthesis of this compound is the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine.[1][2][3] This multi-step process is crucial for energy production and the recycling of amino acids.
The Isoleucine Catabolic Pathway
The breakdown of L-isoleucine involves a series of enzymatic reactions. A critical step is the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), which is encoded by the ACADSB gene.[4][5]
In individuals with a functional SBCAD enzyme, 2-methylbutyryl-CoA is efficiently metabolized. However, in cases of SBCAD deficiency, this metabolic step is impaired, leading to the accumulation of 2-methylbutyryl-CoA in the mitochondria.[4][5]
Formation of this compound in SBCAD Deficiency
The excess 2-methylbutyryl-CoA is subsequently conjugated with L-carnitine to form this compound. This reaction is catalyzed by carnitine acetyltransferase (CrAT), a mitochondrial enzyme with broad substrate specificity that includes short- and medium-chain acyl-CoAs.[6] This conversion serves as a detoxification mechanism, sequestering the potentially toxic accumulation of 2-methylbutyryl-CoA and facilitating its transport out of the mitochondria and eventual excretion. The accumulated 2-methylbutyryl-CoA can also be conjugated with glycine (B1666218) to form 2-methylbutyrylglycine (B135152), another key diagnostic marker for SBCADD.[7][8][9]
Secondary Endogenous Source: Gut Microbiota Metabolism
Emerging research has identified the gut microbiota as a significant contributor to the endogenous pool of this compound.[10] This production is independent of the host's isoleucine catabolism pathway and is reliant on the fermentation of dietary proteins by specific gut bacteria.
Microbial Production of 2-Methylbutyric Acid
Certain anaerobic bacteria residing in the colon can ferment branched-chain amino acids, including isoleucine, to produce short-chain fatty acids (SCFAs) and branched-chain SCFAs. 2-methylbutyric acid is a branched-chain SCFA produced through the fermentation of L-isoleucine by gut microbes.[11]
Absorption and Conversion to this compound
The 2-methylbutyric acid produced by the gut microbiota can be absorbed into the systemic circulation. Once in the bloodstream and tissues, it can be activated to 2-methylbutyryl-CoA and subsequently esterified with carnitine to form this compound, mirroring the final step of the pathway seen in SBCAD deficiency.
Quantitative Data
The concentration of this compound and its related metabolites varies significantly between healthy individuals and those with SBCAD deficiency. The following tables summarize the quantitative data available in the literature. It is important to note that this compound is often measured as part of the "C5-carnitine" pool in newborn screening, which also includes isomers like isovalerylcarnitine (B1198194) and pivaloylcarnitine.[2]
Table 1: Plasma/Blood Spot C5-Acylcarnitine Concentrations
| Population | Analyte | Concentration (µmol/L) | Reference(s) |
| Healthy Newborns | C5-Carnitine | 0.05 - 0.3 | [7] |
| Newborns with SBCADD | C5-Carnitine | ≥ 0.44 (screening cutoff) | [4] |
| Newborns with SBCADD (Initial Screen) | C5-Carnitine | 0.44 - 2.05 | [1] |
| Newborns with SBCADD (Repeat Screen) | C5-Carnitine | 0.52 - 3.56 | [1] |
| Newborns with SBCADD (Italian Cohort) | DBS C5-Carnitine | Median: 0.63 (Ref: 0.02-0.26) | [12] |
| Individuals with SBCADD (Brother of index case) | C5-Carnitine | 1.9 | [7] |
Table 2: Urinary 2-Methylbutyrylglycine Concentrations
| Population | Analyte | Concentration | Reference(s) |
| Healthy Individuals | 2-Methylbutyrylglycine | Undetectable or trace amounts | [13] |
| Individuals with SBCADD | 2-Methylbutyrylglycine | 1.78 - 11.89 (units not specified) | [13] |
| Newborns with SBCADD (Italian Cohort) | 2-Methylbutyrylglycine | Median: 15.0 mmol/mol creatinine (B1669602) (Ref: <2) | [12] |
Table 3: Plasma and Fecal Concentrations of 2-Methylbutyric Acid (Gut Microbiota Contribution)
| Sample Type | Analyte | Concentration | Population | Reference(s) |
| Plasma | 2-Methylbutyric Acid | 0.22 ± 0.02 µM | Hemodialysis Patients | [6] |
| Feces (wet weight) | i-Valeric Acid + 2-Methylbutyric Acid | 3.2 (0.8 - 5.9) mmol/kg | Healthy Adults | [14] |
Experimental Protocols
The quantification of this compound and related metabolites is primarily achieved using tandem mass spectrometry (MS/MS).
Quantification of Acylcarnitines in Plasma/Blood Spots by LC-MS/MS
This method is the standard for newborn screening and diagnostic confirmation of SBCADD.
-
Sample Preparation:
-
A dried blood spot is punched out and placed in a microtiter plate.
-
An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) in methanol (B129727) is added to each well.
-
The plate is agitated to extract the acylcarnitines.
-
The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.
-
The dried residue is derivatized to their butyl esters by adding a solution of n-butanol with 3N HCl and incubating at 65°C.
-
The butylated extract is again evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or heptafluorobutyric acid as an ion-pairing agent, is employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection:
-
Precursor Ion Scan: Scanning for precursor ions that fragment to a common product ion of m/z 85, which is characteristic of the carnitine moiety.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for each acylcarnitine are monitored. For this compound butyl ester, the transition would be m/z 302 -> 85.
-
-
Quantification of Urinary 2-Methylbutyrylglycine by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine.
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled organic acid) is added to a urine sample.
-
The sample is acidified, and the organic acids are extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
-
The residue is derivatized to make the organic acids volatile. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Gas Chromatography:
-
Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms).
-
Temperature Program: A temperature gradient is used to separate the different organic acids.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI).
-
Detection: The mass spectrometer is operated in full scan mode to identify the various organic acids based on their mass spectra and retention times. Quantification is performed by comparing the peak area of 2-methylbutyrylglycine to the peak area of the internal standard.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Isoleucine catabolism and formation of this compound.
Caption: Gut microbiota-dependent production of this compound.
Caption: General experimental workflow for metabolite quantification.
Conclusion
The endogenous production of this compound in humans is a multifaceted process with two primary sources. The catabolism of L-isoleucine represents the main pathway, with genetic defects in SBCAD leading to significant accumulation of this compound, a hallmark of SBCADD. The gut microbiota constitutes a secondary, yet important, source through the fermentation of dietary proteins to 2-methylbutyric acid, which is subsequently converted to its carnitine ester in the host. The quantitative data and analytical methods presented in this guide provide a foundational resource for researchers and clinicians working to understand, diagnose, and potentially treat conditions associated with altered this compound metabolism. Further research into the quantitative contribution of the gut microbiota and the broader physiological roles of this metabolite is warranted.
References
- 1. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 6. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 9. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Nut Intake on Gut Microbiome Composition and Gut Function in Adults: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Short-chain fatty acids in the normal human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Methylbutyrylcarnitine in Branched-Chain Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine that serves as a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. Like other acylcarnitines, its primary role is to facilitate the transport of its corresponding acyl-CoA ester, 2-methylbutyryl-CoA, across the inner mitochondrial membrane for subsequent energy production through the Krebs cycle. The concentration of this compound in biological fluids is a key biomarker for certain inborn errors of metabolism, most notably short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. This guide provides an in-depth technical overview of the role of this compound in BCAA metabolism, including relevant biochemical pathways, quantitative data, experimental protocols, and associated signaling cascades.
Biochemical Pathway of Isoleucine Catabolism and the Formation of this compound
The breakdown of L-isoleucine is a multi-step process occurring within the mitochondrial matrix.
-
Transamination: The initial step involves the reversible transfer of an amino group from isoleucine to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This produces α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.
-
Dehydrogenation: 2-methylbutyryl-CoA is subsequently dehydrogenated by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) to tiglyl-CoA.
-
Formation of this compound: In instances where the flux through the isoleucine catabolic pathway exceeds the capacity of SBCAD, or when SBCAD activity is deficient, 2-methylbutyryl-CoA can accumulate. This acyl-CoA is then transesterified with L-carnitine by carnitine acetyltransferase (CrAT) to form this compound.[1] This reaction is reversible and serves to buffer the intramitochondrial coenzyme A pool.
The formation of this compound allows for the transport of the 2-methylbutyryl group out of the mitochondria and into the circulation, where it can be detected in plasma and urine.
Quantitative Data
The concentration of this compound is a critical diagnostic marker. The following tables summarize key quantitative data related to its measurement and the enzyme responsible for its metabolism.
Table 1: Reference Ranges for this compound (C5) in Human Plasma
| Age Group | Concentration Range (nmol/mL) |
| ≤ 7 days | < 0.38 |
| 8 days - 7 years | < 0.63 |
| ≥ 8 years | < 0.51 |
| All Ages | 0.00 - 0.40 |
Note: Reference ranges can vary slightly between laboratories.
Table 2: this compound (C5) Concentrations in Patients with SBCAD Deficiency
| Patient Cohort | C5 Concentration Range (µmol/L) | Notes |
| Chinese Newborns with SBCADD | 0.35 - (moderately elevated) | C5 cutoff value for screening was 0.35 µmol/L.[2] |
| Asymptomatic and Symptomatic Patients | Elevated | Increased concentrations of this compound in blood and urine are characteristic. |
| Newborn Screening Cases | 0.5 - 1.9 | In two asymptomatic brothers diagnosed with SBCADD.[3] |
Table 3: Kinetic Parameters of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) |
| (S)-2-Methylbutyryl-CoA | 20 | 2.2 |
| Isobutyryl-CoA | 89 | 2.0 |
Data obtained using phenazine (B1670421) methosulfate as an artificial electron acceptor.[4]
Experimental Protocols
Protocol 1: Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This protocol outlines a common method for the quantitative analysis of this compound and other acylcarnitines from dried blood spots, a standard practice in newborn screening.
1. Sample Preparation:
-
A 3.2 mm disk is punched from the dried blood spot into a well of a 96-well microplate.
-
100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards is added to each well.
-
The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen at 40-50°C.
2. Derivatization:
-
100 µL of 3N butanolic-HCl is added to each well.
-
The plate is sealed and incubated at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.
-
The butanolic-HCl is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable mobile phase for MS/MS analysis.
3. MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Analysis Mode: Flow injection analysis is commonly employed.
-
Detection: Acylcarnitines are detected using a precursor ion scan of m/z 85. This fragment ion is characteristic of all carnitine esters.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Protocol 2: Measurement of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity
This protocol describes an assay to measure the enzymatic activity of SBCAD in cell lysates, such as from patient-derived fibroblasts.
1. Cell Culture and Lysate Preparation:
-
Fibroblasts are cultured under standard conditions.
-
Cells are harvested and resuspended in a suitable buffer.
-
Cell lysis is performed by sonication or freeze-thaw cycles.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant is used for the enzyme assay.
2. Enzyme Assay:
-
The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 8.0), flavin adenine (B156593) dinucleotide (FAD), and an artificial electron acceptor such as ferricenium hexafluorophosphate.
-
The reaction is initiated by the addition of the substrate, 2-methylbutyryl-CoA.
-
The reduction of the electron acceptor is monitored spectrophotometrically over time. The rate of reduction is proportional to the SBCAD activity.
-
Enzyme activity is typically expressed as nmol of substrate consumed per minute per milligram of protein.
Signaling Pathways and Logical Relationships
Isoleucine Catabolic Pathway and this compound Formation
The following diagram illustrates the core pathway of L-isoleucine catabolism, highlighting the step catalyzed by SBCAD and the subsequent formation of this compound when this step is impaired.
Experimental Workflow for Acylcarnitine Analysis
This diagram outlines the general workflow for the analysis of acylcarnitines from biological samples.
This compound and Platelet Activation Signaling
Recent research has uncovered a direct role for this compound in platelet activation, suggesting a potential link between metabolic dysregulation and thrombosis.
Conclusion
This compound is a pivotal metabolite in the context of branched-chain amino acid metabolism, particularly that of isoleucine. Its quantification serves as a robust biomarker for SBCAD deficiency. The accumulation of this compound not only signifies a block in the catabolic pathway but may also have downstream signaling consequences, as evidenced by its role in platelet activation. A thorough understanding of the biochemistry, analytical methodologies, and potential pathophysiological roles of this compound is essential for researchers and clinicians in the fields of metabolic disease and drug development. Further investigation into the broader signaling implications of elevated this compound is warranted to fully elucidate its role in human health and disease.
References
- 1. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Synthesis of 2-Methylbutyrylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical synthesis of 2-methylbutyrylcarnitine (B1244155), a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine. An understanding of this metabolic pathway is crucial for researchers in drug development and for scientists studying inborn errors of metabolism, particularly Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. This document details the enzymatic reaction responsible for its synthesis, presents quantitative data on enzyme kinetics, outlines experimental protocols for its synthesis and quantification, and provides visual representations of the relevant metabolic and experimental workflows.
Introduction
This compound is a short-chain acylcarnitine that plays a key role in cellular energy metabolism. It is formed from 2-methylbutyryl-CoA, a product of L-isoleucine degradation[1][2][3]. The synthesis of this compound is a reversible reaction catalyzed by a carnitine acyltransferase, which facilitates the transport of acyl groups across mitochondrial membranes for subsequent metabolism[4][5]. The accumulation of this compound in biological fluids is a primary diagnostic marker for SBCAD deficiency, an autosomal recessive disorder resulting from mutations in the ACADSB gene[1][6][7]. This guide will delve into the core aspects of its biochemical synthesis.
The Isoleucine Catabolic Pathway and the Origin of this compound
The breakdown of the essential amino acid L-isoleucine occurs primarily within the mitochondria and serves as a source of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production[8]. 2-Methylbutyryl-CoA is a key intermediate in this pathway[3].
The initial steps of isoleucine catabolism involve:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.
-
Dehydrogenation: 2-methylbutyryl-CoA is then dehydrogenated to tiglyl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD)[2].
In individuals with SBCAD deficiency, the impaired function of this enzyme leads to an accumulation of 2-methylbutyryl-CoA in the mitochondria[1]. This excess 2-methylbutyryl-CoA is then esterified with L-carnitine to form this compound, a reaction that serves as a detoxification mechanism by sequestering the potentially toxic acyl-CoA species and facilitating its export from the mitochondria and subsequent excretion[5].
Enzymatic Synthesis by Carnitine Acetyltransferase (CrAT)
The primary enzyme responsible for the synthesis of short-chain acylcarnitines, including this compound, is Carnitine Acetyltransferase (CrAT) (EC 2.3.1.7)[9]. CrAT is a mitochondrial matrix enzyme that catalyzes the reversible transfer of short-chain acyl groups from coenzyme A (CoA) to L-carnitine[5].
Reaction: 2-Methylbutyryl-CoA + L-Carnitine ⇌ this compound + CoA-SH
While CrAT has the highest affinity for acetyl-CoA, it exhibits broad substrate specificity for other short-chain acyl-CoAs[9][10].
Quantitative Data on CrAT Activity
| Substrate | Enzyme Source | Apparent Km (µM) | Relative Vmax (%) | Reference |
| Acetyl-CoA | Human Liver | ~240 | 100 | [6][9] |
| Propionyl-CoA | Human Liver | - | >100 | [6] |
| Butyryl-CoA | Human | 499 | - | [9] |
| Hexanoyl-CoA | Human | - | - | [9] |
| Octanoyl-CoA | Human | - | - | [9] |
| Decanoyl-CoA | Human Liver | ~720 | - | [6] |
Note: The Vmax for propionyl-CoA with human liver CrAT was found to be higher than that for acetyl-CoA[6]. CrAT shows activity with acyl-CoAs up to C10, with decreasing activity as the chain length increases[9].
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the general principles of enzymatic synthesis of acylcarnitines using recombinant CrAT.
Materials:
-
Recombinant human Carnitine Acetyltransferase (CrAT)
-
2-Methylbutyryl-CoA
-
L-Carnitine hydrochloride
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
EDTA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for activity assay
-
Reaction tubes
-
Incubator/water bath
-
LC-MS/MS system for product verification and quantification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
EDTA (1 mM)
-
L-Carnitine (e.g., 5 mM)
-
2-Methylbutyryl-CoA (e.g., 0.5 mM)
-
-
Enzyme Addition: Initiate the reaction by adding a purified recombinant human CrAT solution to the reaction mixture. The final enzyme concentration should be optimized for the desired reaction rate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time can be adjusted to achieve the desired conversion.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or by heat inactivation.
-
Product Analysis: Analyze the reaction mixture for the formation of this compound using a validated LC-MS/MS method (see section 4.2).
Enzyme Activity Assay (for monitoring reaction progress): The release of free CoA-SH can be monitored spectrophotometrically using DTNB.
-
Prepare a parallel reaction mixture containing DTNB (0.1 mM).
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the thiol group of CoA-SH with DTNB.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices and in vitro reaction mixtures.
Sample Preparation:
-
Protein Precipitation: For biological samples (plasma, serum, tissue homogenates), precipitate proteins by adding a threefold volume of cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-2-methylbutyrylcarnitine).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water and acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M+H]+ at m/z 246.2. A characteristic product ion for fragmentation is m/z 85, corresponding to the carnitine backbone.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 246.2 | 85.1 |
| d3-2-Methylbutyrylcarnitine (IS) | 249.2 | 85.1 |
Quantification: Construct a calibration curve using known concentrations of this compound standard solutions. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The biochemical synthesis of this compound is a key metabolic process in the catabolism of L-isoleucine, catalyzed by carnitine acetyltransferase. Its quantification is of significant diagnostic importance for SBCAD deficiency. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of metabolic disorders and cellular metabolism. Further research to elucidate the precise kinetic parameters of human CrAT with 2-methylbutyryl-CoA and to explore the potential regulatory mechanisms of this synthesis will be valuable for advancing our understanding of branched-chain amino acid metabolism and related pathologies.
References
- 1. Purification of heart and liver mitochondrial carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and properties of carnitine acetyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Short-Chain Acylcarnitines in Cellular Energetics and Metabolic Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Short-chain acylcarnitines (SCACs), once viewed merely as intermediates in fatty acid metabolism, are emerging as critical regulators of cellular energy homeostasis and key signaling molecules. This technical guide provides an in-depth exploration of the multifaceted functions of SCACs, including their canonical role in mitochondrial fatty acid transport, their impact on the cellular acyl-CoA/CoA ratio, and their involvement in epigenetic modifications. We delve into the intricate mechanisms governing their metabolism, the key enzymatic players, and their broader implications in health and disease. This document further presents a compilation of quantitative data, detailed experimental protocols for their analysis, and visual representations of the core signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Functions of Short-Chain Acylcarnitines in Cellular Energy Metabolism
Short-chain acylcarnitines are organic compounds derived from the esterification of carnitine with short-chain fatty acids (containing two to six carbon atoms). Their primary and most well-understood function is to facilitate the transport of these fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2][3] This process, known as the carnitine shuttle, is indispensable for cellular energy metabolism, particularly in tissues with high energy demands such as cardiac and skeletal muscle.
Beyond their role as transport vehicles, SCACs play a crucial role in modulating the intramitochondrial acyl-CoA to free coenzyme A (CoASH) ratio .[4] By converting short-chain acyl-CoAs to their corresponding acylcarnitines, the pool of free CoASH is replenished, which is essential for the continued operation of various metabolic pathways, including the tricarboxylic acid (TCA) cycle and the pyruvate (B1213749) dehydrogenase complex.[4] This buffering capacity prevents the accumulation of potentially toxic acyl-CoA species and maintains metabolic flexibility.[4]
Furthermore, the export of SCACs from the mitochondria into the cytosol and circulation allows them to act as signaling molecules , influencing cellular processes beyond energy production.[4][5]
Key Short-Chain Acylcarnitines and Their Specific Roles
While the family of SCACs is diverse, a few key members have been extensively studied for their specific contributions to cellular function:
-
Acetylcarnitine (C2): As the most abundant short-chain acylcarnitine, acetylcarnitine is a key indicator of the cellular acetyl-CoA pool.[6] It serves as a reservoir and transporter of acetyl groups, which are fundamental building blocks for the synthesis of fatty acids and cholesterol, and are crucial for the production of the neurotransmitter acetylcholine.[7] Emerging evidence has highlighted a critical role for acetylcarnitine in epigenetics, specifically in histone acetylation .[7][8][9][10][11] By donating its acetyl group for the modification of histone proteins, acetylcarnitine can influence gene expression and cellular function.
-
Propionylcarnitine (C3): Propionylcarnitine is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids. In cardiac muscle, propionyl-L-carnitine has been shown to improve heart function by increasing carbohydrate oxidation and replenishing TCA cycle intermediates, a process known as anaplerosis.[12][13][14][15][16] It can be converted to succinyl-CoA, a key TCA cycle intermediate, thereby enhancing the energy-producing capacity of the heart, particularly under conditions of stress.[14][15]
-
Butyrylcarnitine (B1668139) (C4): Butyrylcarnitine is derived from the metabolism of butyrate, a short-chain fatty acid produced by gut microbiota. Butyrate itself is a known histone deacetylase (HDAC) inhibitor. While the direct signaling roles of butyrylcarnitine are still under investigation, it is known to influence gene expression related to cell cycle control and apoptosis.[17][18] Studies have shown that both propionyl- and butyryl-carnitines accumulate in the late stages of arbuscular mycorrhizal symbiosis, suggesting a role in regulating fungal gene expression.[19]
Enzymatic Regulation and Transport: The Carnitine Shuttle
The metabolism of short-chain acylcarnitines is tightly regulated by a family of enzymes known as carnitine acyltransferases .[1][2][20] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A and carnitine.[1][2]
The key players in the transport of fatty acids into the mitochondria are:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[3] There are three isoforms of CPT1 with tissue-specific expression: CPT1a (liver), CPT1b (muscle), and CPT1c (brain).[3]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, also known as SLC25A20, is embedded in the inner mitochondrial membrane and facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[20][21]
-
Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation pathway.[3]
-
Carnitine Acetyltransferase (CrAT): This enzyme is found in the mitochondrial matrix, peroxisomes, and even the nucleus, and is primarily responsible for the interconversion of acetyl-CoA and acetylcarnitine.[7][8][20][22] CrAT plays a crucial role in buffering the acetyl-CoA pool and providing acetyl groups for histone acetylation.[7][8][9]
Quantitative Data on the Effects of Short-Chain Acylcarnitines
The following tables summarize quantitative data from studies investigating the effects of short-chain acylcarnitines on cellular metabolism.
Table 1: Effect of Propionyl-L-Carnitine (PLC) on Myocardial Carnitine Content in Rats. [16]
| Treatment Group | Myocardial Carnitine Content (nmol/g dry wt) |
| Control (Untreated) | 5465 ± 474 |
| Control (PLC-Treated) | 7156 ± 276 |
| Hypertrophied (Untreated) | 4526 ± 197 |
| Hypertrophied (PLC-Treated) | 6411 ± 305 |
*P < 0.05 compared to the respective untreated group.
Table 2: Effect of Propionyl-L-Carnitine (PLC) on Myocardial Substrate Oxidation Rates in Diabetic Rat Hearts. [13]
| Treatment Group | Glucose Oxidation (nmol/min/g dry wt) | Palmitate Oxidation (nmol/min/g dry wt) |
| Control | 150 ± 15 | 450 ± 30 |
| Diabetic | 75 ± 10* | 425 ± 25 |
| Diabetic + PLC | 125 ± 12# | 550 ± 35# |
*P < 0.05 vs. Control; #P < 0.05 vs. Diabetic.
Table 3: Effect of Propionyl-L-Carnitine (PLC) on Lactate Oxidation in Control and Hypertrophied Rat Hearts. [16]
| Treatment Group | Lactate Oxidation (nmol/min/g dry wt) |
| Control (Untreated) | 194.4 ± 25.2 |
| Control (PLC-Treated) | 253.7 ± 62.3 |
| Hypertrophied (Untreated) | 118.7 ± 17.1* |
| Hypertrophied (PLC-Treated) | 252.2 ± 47.4# |
*P < 0.05 vs. Control (Untreated); #P < 0.05 vs. Hypertrophied (Untreated).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of short-chain acylcarnitines.
Quantification of Short-Chain Acylcarnitines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitine species in biological matrices.
Sample Preparation (Plasma): [23][24]
-
To 50 µL of plasma, add 300 µL of a precipitation solution (acetonitrile containing an appropriate internal standard, e.g., deuterated carnitine).
-
Vortex the mixture for 5 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Chromatographic Separation: [23][25]
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from high aqueous to high organic mobile phase is used to separate the acylcarnitines based on their hydrophobicity.
-
Flow Rate: Typically 0.45 mL/min.
Mass Spectrometric Detection: [25][26]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and internal standard. A common product ion for acylcarnitines is m/z 85.[25]
Measurement of Fatty Acid Oxidation (FAO)
A. Radiolabeled Substrate-Based Assay: [27][28]
This method measures the conversion of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) to acid-soluble metabolites.[27]
Protocol for Isolated Mitochondria:
-
Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Prepare a reaction mixture containing the isolated mitochondria, a buffer solution, and the radiolabeled fatty acid substrate complexed with BSA.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid). This precipitates the unoxidized radiolabeled fatty acid.
-
Centrifuge the mixture to pellet the precipitate.
-
Measure the radioactivity in the supernatant, which contains the acid-soluble metabolites (acetyl-CoA, acetylcarnitines, TCA cycle intermediates), using a scintillation counter.
B. High-Resolution Respirometry: [29]
This technique measures oxygen consumption as an indicator of mitochondrial respiration and fatty acid oxidation.
Protocol for Permeabilized Cells or Isolated Mitochondria:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the permeabilized cells or isolated mitochondria to the respirometer chamber containing a respiration medium.
-
Use a substrate-uncoupler-inhibitor titration (SUIT) protocol.[29]
-
To measure CPT1-mediated respiration, provide long-chain fatty acids (e.g., palmitoyl-carnitine) as substrates and assess the resulting oxygen consumption.
-
The specificity of CPT1-dependent respiration can be confirmed by using a CPT1 inhibitor like etomoxir.[30]
Carnitine Palmitoyltransferase I (CPT I) Activity Assay
This forward radioisotope assay measures the formation of radiolabeled palmitoyl-L-carnitine.[31]
Protocol for Isolated Intact Mitochondria: [31]
-
Isolate intact mitochondria from tissue samples.
-
Prepare a standard incubation mixture containing Tris-HCl buffer, reduced glutathione, ATP, MgCl₂, KCl, KCN, rotenone, BSA, palmitoyl-CoA, and L-[³H]carnitine.
-
Initiate the reaction by adding the isolated mitochondria to the incubation mixture.
-
Incubate at a controlled temperature.
-
Stop the reaction.
-
Separate the radiolabeled palmitoyl-L-carnitine from the unreacted L-[³H]carnitine.
-
Quantify the amount of labeled palmitoyl-L-carnitine formed using scintillation counting.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes involving short-chain acylcarnitines.
Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.
Caption: Acetylcarnitine's Role in Histone Acetylation.
Caption: Overview of Short-Chain Acylcarnitine Metabolism and Functions.
Conclusion and Future Directions
Short-chain acylcarnitines are integral to cellular energy metabolism, extending far beyond their classical role in fatty acid transport. Their functions as modulators of the acyl-CoA/CoASH ratio and as signaling molecules involved in processes like histone acetylation underscore their importance in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the intricate roles of SCACs.
Future research should focus on elucidating the specific signaling pathways modulated by different SCACs, their transport mechanisms across cellular compartments, and their potential as therapeutic targets and biomarkers for a range of metabolic diseases. A deeper understanding of the complex interplay between SCACs and cellular function will be critical for the development of novel therapeutic strategies for conditions such as heart failure, diabetes, and neurodegenerative disorders.
References
- 1. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 2. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 6. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. αKG-mediated carnitine synthesis promotes homologous recombination via histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP production and TCA activity are stimulated by propionyl-L-carnitine in the diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciex.com [sciex.com]
- 27. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.physiology.org [journals.physiology.org]
2-Methylbutyrylcarnitine: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Methylbutyrylcarnitine (B1244155) is a C5-acylcarnitine that serves as a crucial biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, also referred to as 2-methylbutyryl-CoA dehydrogenase deficiency. This human metabolite originates from the catabolism of the essential amino acid L-isoleucine. Under normal physiological conditions, its presence in bodily fluids is minimal. However, in individuals with SBCAD deficiency, a genetic disorder affecting the ACADSB gene, the concentration of this compound significantly increases in blood and other tissues.[1][2] This accumulation is a direct consequence of the impaired activity of the SBCAD enzyme, which is responsible for the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA in the mitochondrial isoleucine degradation pathway.[3][4] This guide provides a comprehensive overview of this compound, including its biochemical significance, associated metabolic pathways, analytical methodologies for its detection, and its role in the diagnosis of SBCAD deficiency.
Biochemical and Clinical Significance
This compound is formed when 2-methylbutyryl-CoA, an intermediate in the breakdown of isoleucine, is conjugated with carnitine. This process is a detoxification mechanism to shuttle the accumulating acyl-CoA esters out of the mitochondria, thus freeing up intramitochondrial coenzyme A. The elevated levels of this compound, often reported as part of the C5-acylcarnitine profile in newborn screening, are a primary indicator of SBCAD deficiency.[5][6]
While many individuals identified with SBCAD deficiency through newborn screening remain asymptomatic, some may develop clinical symptoms, especially during periods of metabolic stress such as fasting or illness.[1][7] Symptoms can range from poor feeding and lethargy in infancy to more severe neurological manifestations like seizures and developmental delay in a small percentage of affected individuals.[1][8] The accumulation of this compound and other derivatives of isoleucine metabolism are thought to contribute to the pathophysiology of the symptomatic cases.[7]
Quantitative Data
The concentration of this compound is a critical parameter in the diagnosis and monitoring of SBCAD deficiency. Below is a summary of reported concentrations in various biological matrices for both healthy individuals and those with SBCAD deficiency.
| Analyte | Matrix | Population | Concentration Range (μmol/L) | Reference(s) |
| C5 Acylcarnitine | Dried Blood Spot | Newborns (Normal) | 0.03 - 0.35 | [5] |
| C5 Acylcarnitine | Dried Blood Spot | Newborns (SBCAD) | Slightly to moderately elevated | [5] |
| This compound | Plasma | Healthy Adults | Typically low or undetectable | |
| Total Carnitine | Plasma | Healthy Adult Males | 53.1 ± 8.5 | [9] |
| Total Carnitine | Plasma | Healthy Adult Females | 45.4 ± 5.6 | [9] |
| Free Carnitine | Plasma | Healthy Adult Males | 41.2 ± 6.1 | [9] |
| Free Carnitine | Plasma | Healthy Adult Females | 35.2 ± 4.9 | [9] |
| 2-Methylbutyrylglycine | Urine | SBCAD Patients | 1.78 - 11.89 (units not specified) | [10] |
| 2-Ethylhydracrylic acid | Urine | SBCAD Patients | 37.80 - 373.13 (units not specified) | [10] |
*Note: C5 acylcarnitine in newborn screening is not specific to this compound and can include isomers such as isovalerylcarnitine (B1198194) and pivaloylcarnitine.[5]
Signaling and Metabolic Pathways
The metabolic pathway central to the production of this compound is the catabolism of L-isoleucine. A defect in this pathway leads to the accumulation of upstream metabolites.
Experimental Protocols
The gold standard for the analysis of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This method offers high sensitivity and specificity, allowing for the quantification of a wide range of acylcarnitines in biological samples.
Sample Preparation (Dried Blood Spots)
-
A 3 mm disk is punched from a dried blood spot into a 96-well microtiter plate.
-
An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-C5 carnitine) in methanol (B129727) is added to each well.
-
The plate is agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation (Plasma/Serum)
-
To a 100 µL aliquot of plasma or serum, add 200 µL of an internal standard solution in methanol to precipitate proteins.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed to separate the acylcarnitines. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is commonly used.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. The analysis is performed in the precursor ion scan mode, monitoring for the common fragment ion of acylcarnitines at m/z 85. Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines, including the transition for this compound.
Diagnostic Workflow
The diagnosis of SBCAD deficiency typically begins with newborn screening, followed by confirmatory testing.
Conclusion
This compound is a key human metabolite that plays a critical role in the diagnosis of SBCAD deficiency. Its detection and quantification, primarily through tandem mass spectrometry, are essential components of newborn screening programs and the subsequent diagnostic workup for this inborn error of metabolism. Understanding the biochemical pathways leading to its formation and the analytical methods for its measurement is crucial for researchers, clinicians, and professionals involved in drug development for metabolic disorders. Further research into the precise pathological roles of this compound and other accumulated metabolites in symptomatic individuals may open new avenues for therapeutic interventions.
References
- 1. A Proposed Diagnostic Algorithm for Inborn Errors of Metabolism Presenting With Movements Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 5. Isoleucine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasma carnitine concentrations in Medium‐chain acyl‐CoA dehydrogenase deficiency: lessons from an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
The Dawn of a Metabolic Shuttle: A Technical History of Acylcarnitine Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for energy production.[1][2] The study of acylcarnitines has a rich history, evolving from the initial discovery of their parent compound, carnitine, to the sophisticated analytical techniques used today to profile a vast array of these molecules. This technical guide delves into the historical discovery of acylcarnitines, the key experiments that elucidated their function, and the evolution of the methodologies used to study them.
The Precursor: The Discovery of Carnitine
The story of acylcarnitines begins with the discovery of carnitine itself. In 1905, Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts, which they named "carnitine" from the Latin "carnis," meaning flesh.[3] Its chemical structure was elucidated in 1927.[3] For several decades, its physiological function remained elusive.
It was the pioneering work of Gottfried Fraenkel in the late 1940s and early 1950s that brought carnitine into the spotlight. While studying the nutritional requirements of the mealworm (Tenebrio molitor), he identified a "vitamin T" that was essential for its growth. This substance was later identified as L-carnitine.[4][5] This discovery hinted at a fundamental role for carnitine in metabolism.
Unveiling the Acylated Form: The Discovery of Acylcarnitines and Their Function
The crucial link between carnitine and fatty acid metabolism was forged in the mid-20th century. The seminal work of Irving B. Fritz and his colleagues, along with that of J. Bremer, was instrumental in demonstrating that carnitine is essential for the oxidation of long-chain fatty acids by mitochondria.[1][6][7]
A pivotal breakthrough was the discovery that carnitine's function was mediated through its esterification to fatty acids, forming acylcarnitines. In the early 1960s, it was established that long-chain fatty acids are activated to their coenzyme A (CoA) esters in the cytoplasm but cannot cross the inner mitochondrial membrane.[6] Bremer's work in 1962 and 1963 showed that the formation of fatty acylcarnitine esters allowed for their transport into the mitochondria.[1][8] This led to the concept of the "carnitine shuttle."
The first direct identifications of specific acylcarnitines in biological tissues came later. In 1977, the isolation and identification of a range of short-chain acylcarnitines, including acetyl-, propionyl-, and isovalerylcarnitine, from beef heart provided concrete evidence for their existence and diversity.[6] This was followed by the identification of various medium-chain acylcarnitines in human urine.[3]
The Enzymatic Machinery: Discovery of Carnitine Acyltransferases and Translocase
The discovery of acylcarnitines necessitated the identification of the enzymes responsible for their formation and transport.
-
Carnitine Palmitoyltransferase (CPT): The enzyme responsible for the reversible transfer of long-chain fatty acyl groups from CoA to carnitine was identified and characterized in the 1960s.[9][10] Later research distinguished between two isoforms: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane.[7][11][12] CPT1 was identified as the rate-limiting step for long-chain fatty acid oxidation.[7]
-
Carnitine Acetyltransferase (CrAT): This enzyme, which handles short-chain acyl groups, was also characterized during this period, highlighting the role of carnitine in buffering the acetyl-CoA pool.[5][13]
-
Carnitine-Acylcarnitine Translocase (CACT): The discovery that acylcarnitines are transported across the inner mitochondrial membrane in exchange for free carnitine led to the identification of a specific transporter, the carnitine-acylcarnitine translocase.[9][14][15][16]
Quantitative Data from Early Studies
Early quantitative analyses of acylcarnitines were challenging due to the lack of sensitive and specific analytical methods. The data was often presented as the ratio of acylcarnitine to free carnitine or as the total amount of esterified carnitine.
| Tissue/Condition | Analyte | Concentration/Activity | Reference |
| Rat Liver Mitochondria | Overt Carnitine Palmitoyltransferase Activity | Varied with substrate and conditions | [17] |
| Rat Liver Mitochondria | Overt Carnitine Palmitoyltransferase Activity with Polyunsaturated Fatty Acids | 18:3 ω3 gave the highest rate of acylcarnitine synthesis | [18] |
| Rat Heart Mitochondria | Acetylcarnitine Efflux from Pyruvate | ~5 times greater with 1 mM vs 0.2 mM carnitine | [19] |
| Biotin-deficient Rats (Kidney) | 3-hydroxyisovalerylcarnitine | Markedly elevated | [20] |
| Human Urine (Normal) | α-methyl medium-chain acylcarnitines | Present | [3] |
| Beef Heart | Short-chain acylcarnitines | Identified (acetyl, propionyl, isobutyryl, etc.) | [6] |
Experimental Protocols from the Discovery Era
The methodologies used in the initial discovery and characterization of acylcarnitines were foundational for the field.
Early Enzymatic Assays (Pre-Mass Spectrometry)
Before the advent of mass spectrometry, the quantification of carnitine and acylcarnitines relied on enzymatic assays. A common method involved the use of carnitine acetyltransferase (CAT).
Protocol for Total and Free Carnitine Determination:
-
Sample Preparation: Tissue extracts or biological fluids were deproteinized, often using perchloric acid, followed by neutralization.
-
Total Carnitine Measurement: To measure total carnitine, the sample was first subjected to alkaline hydrolysis (e.g., with KOH) to convert all acylcarnitines to free carnitine. The sample was then neutralized.
-
Enzymatic Reaction: The sample (containing either free carnitine or total carnitine) was incubated with acetyl-CoA and a purified preparation of carnitine acetyltransferase.
-
Detection: The reaction produces acetylcarnitine and free CoASH. The amount of CoASH produced was measured spectrophotometrically by its reaction with a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The change in absorbance at 412 nm is proportional to the amount of carnitine in the sample.
-
Acylcarnitine Calculation: The concentration of total acylcarnitines was calculated by subtracting the free carnitine concentration from the total carnitine concentration.
Radio-High-Performance Liquid Chromatography (Radio-HPLC)
The use of radiolabeled compounds provided a more sensitive method for detecting and quantifying specific acylcarnitines.
Protocol for Acylcarnitine Profiling in Cultured Fibroblasts:
-
Cell Culture and Labeling: Fibroblasts were cultured and preincubated with L-[³H]carnitine to label the intracellular carnitine pool.
-
Incubation with Fatty Acids: The cells were then incubated with a specific unlabeled fatty acid (e.g., palmitic acid).
-
Extraction: The cells and media were extracted with methanol (B129727) to recover free carnitine and acylcarnitines.
-
HPLC Separation: The extracts were separated by high-performance liquid chromatography (HPLC) on a reverse-phase column.
-
Detection and Quantification: The eluent from the HPLC was passed through a radioactivity detector. The amount of radioactivity in each peak, corresponding to a specific acylcarnitine, was integrated to determine its relative concentration.[18]
Evolution to Modern Analytical Techniques
The development of mass spectrometry, particularly tandem mass spectrometry (MS/MS), revolutionized the study of acylcarnitines.
Fast Atom Bombardment (FAB) Mass Spectrometry
In the 1980s, FAB-MS was one of the first mass spectrometric techniques applied to the analysis of acylcarnitines, allowing for the direct measurement of these compounds in biological samples.[21]
Tandem Mass Spectrometry (MS/MS)
The introduction of electrospray ionization tandem mass spectrometry (ESI-MS/MS) in the early 1990s was a watershed moment. This technique allowed for the rapid, sensitive, and specific profiling of a wide range of acylcarnitines from a single dried blood spot.[22][23] This breakthrough paved the way for expanded newborn screening programs for inborn errors of metabolism.
Typical Workflow for Acylcarnitine Profiling by LC-MS/MS:
-
Sample Preparation: A small sample of plasma or a dried blood spot is extracted, often with methanol containing isotopically labeled internal standards for each class of acylcarnitine.
-
Derivatization (Optional): In some methods, acylcarnitines are derivatized (e.g., to their butyl esters) to improve their chromatographic and mass spectrometric properties.[24][25] However, methods without derivatization are also common.[26]
-
Chromatographic Separation: The extract is injected into a liquid chromatography system to separate the different acylcarnitine species, including isomers.[27][28][29]
-
Mass Spectrometric Detection: The separated acylcarnitines are ionized (typically by ESI) and analyzed by a tandem mass spectrometer. A common method is precursor ion scanning for a fragment ion characteristic of carnitine (m/z 85), which allows for the specific detection of all acylcarnitines in the sample.[23]
-
Quantification: The abundance of each acylcarnitine is determined by comparing its signal intensity to that of its corresponding internal standard.
Visualizing the Core Concepts
The Carnitine Shuttle: A Fundamental Pathway
The discovery of acylcarnitines was central to understanding how fatty acids are transported into mitochondria for oxidation. The following diagram illustrates this crucial pathway.
Caption: The Carnitine Shuttle for long-chain fatty acid transport into the mitochondria.
Logical Workflow of Early Acylcarnitine Analysis
The analytical workflow for identifying and quantifying acylcarnitines has evolved significantly. The following diagram outlines the logical steps in the early, pre-MS/MS era.
Caption: Logical workflow for early acylcarnitine analysis.
Conclusion
The discovery and history of acylcarnitines represent a fascinating journey in metabolic research. From the initial identification of carnitine as a vital nutrient to the elucidation of the intricate carnitine shuttle system and the development of powerful analytical techniques, our understanding of these molecules has grown immensely. This historical perspective provides a crucial foundation for current and future research into the roles of acylcarnitines in health and disease, and for the development of novel therapeutic strategies targeting their metabolism. The continuous refinement of analytical methods will undoubtedly uncover even more complexities in the world of acylcarnitines, offering new insights for researchers, scientists, and drug development professionals.
References
- 1. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of alpha-methyloctanylcarnitines from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 6. Isolation and identification of aliphatic short-chain acylcarnitines from beef heart: possible role for carnitine in branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for a short-chain carnitine-acylcarnitine translocase in mitochondria specifically related to the metabolism of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mitochondrial carnitine acylcarnitine translocase system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Carnitine acyltransferase activities in rat liver and heart measured with palmitoyl-CoA and octanoyl-CoA. Latency, effects of K+, bivalent metal ions and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rat liver outer mitochondrial carnitine palmitoyltransferase activity towards long-chain polyunsaturated fatty acids and their CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitation of the efflux of acylcarnitines from rat heart, brain, and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of urinary free and acylcarnitines: quantitative acylcarnitine profiling in normal humans and in several patients with metabolic errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 23. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 28. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isomeric Landscape of C5 Acylcarnitines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis and differentiation of short-chain acylcarnitines, particularly the C5 isomers, represent a critical challenge in clinical diagnostics and metabolic research. These structurally similar molecules are key biomarkers for a range of inborn errors of metabolism and can also indicate exposure to certain medications. This technical guide provides a comprehensive overview of the structural isomers of C5 acylcarnitines, their biochemical significance, and the analytical methodologies required for their accurate differentiation and quantification.
The Structural Isomers of C5 Acylcarnitine
C5 acylcarnitines are a group of isobaric compounds, meaning they share the same molecular weight but differ in their structural arrangement. This structural subtlety has profound implications for their metabolic origins and clinical significance. The primary C5 acylcarnitine isomers of clinical interest include:
-
Isovalerylcarnitine (B1198194) (IVC): A key biomarker for the diagnosis of isovaleric acidemia (IVA), an inherited metabolic disorder affecting the catabolism of the branched-chain amino acid leucine.[1][2]
-
2-Methylbutyrylcarnitine (2-MBC): An indicator of short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an inborn error of isoleucine metabolism.[2]
-
Pivaloylcarnitine (B1222081) (PVC): An exogenous compound formed following the administration of pivalate-containing antibiotics (e.g., pivampicillin, pivmecillinam).[3][4] Its presence can lead to false-positive results in newborn screening for isovaleric acidemia.[5][6]
-
n-Valerylcarnitine (NVC): Generally present at low levels and its clinical significance is less defined compared to the other isomers.
Biochemical Pathways of C5 Acylcarnitine Isomers
The endogenous C5 acylcarnitine isomers, isovalerylcarnitine and this compound, are byproducts of amino acid catabolism.
Leucine Catabolism and Isovalerylcarnitine Formation:
Isovalerylcarnitine is derived from the breakdown of the essential amino acid leucine.[7][8] In isovaleric acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is subsequently conjugated with carnitine to form isovalerylcarnitine.[2]
Isoleucine Catabolism and this compound Formation:
This compound originates from the catabolic pathway of the essential amino acid isoleucine.[7][8] A deficiency in the enzyme short/branched-chain acyl-CoA dehydrogenase results in the accumulation of 2-methylbutyryl-CoA, which is then converted to this compound.
Quantitative Data on C5 Acylcarnitine Isomers
Accurate quantification of individual C5 acylcarnitine isomers is paramount for correct diagnosis and monitoring. The following tables summarize typical concentrations of these isomers in various biological matrices.
Table 1: Reference Intervals for C5 Acylcarnitines in Dried Blood Spots (DBS) of Healthy Newborns
| Isomer | Concentration Range (µmol/L) | Reference(s) |
| Total C5 | 0.05 - 0.27 | [9] |
| Total C5 | 0.06 - 0.44 | [10] |
Table 2: Concentrations of C5 Acylcarnitine Isomers in Pathological Conditions and after Drug Administration
| Isomer | Condition | Matrix | Concentration Range (µmol/L) | Reference(s) |
| Isovalerylcarnitine | Isovaleric Acidemia (mild) | DBS | 0.8 - 6 | [2] |
| Isovalerylcarnitine | Isovaleric Acidemia (severe) | DBS | up to 21.7 | [2] |
| Pivaloylcarnitine | Post-pivalate antibiotic use | Serum | 1.6 - 3.7 | [3][4] |
| Free Carnitine | Post-pivalate antibiotic use | Serum | 0.4 - 1.0 (decreased) | [3][4] |
| Pivaloylcarnitine | False-positive NBS | DBS | 0.5 - 8.2 | [6] |
Experimental Protocols for Isomer Differentiation
The structural similarity of C5 acylcarnitine isomers necessitates chromatographic separation prior to mass spectrometric detection for their unambiguous identification and quantification. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose.
Workflow for UPLC-MS/MS Analysis of C5 Acylcarnitine Isomers:
Detailed Methodological Parameters:
Sample Preparation (from Dried Blood Spots):
-
A 3 mm punch from a dried blood spot is placed in a 96-well plate.
-
An extraction solution containing methanol and deuterated internal standards (e.g., d3-isovalerylcarnitine) is added to each well.
-
The plate is agitated for 30 minutes to ensure complete extraction.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
Derivatization:
-
The dried extract is reconstituted in 3N butanolic HCl.
-
The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
The derivatization reagent is evaporated to dryness under nitrogen.
-
The residue is reconstituted in the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions:
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient from 10% to 90% B over 5-10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion (m/z of butylated C5 acylcarnitine) -> Product ion (m/z 85) |
Conclusion
The accurate differentiation and quantification of C5 acylcarnitine isomers are essential for the timely and correct diagnosis of several inborn errors of metabolism and for avoiding false-positive results in newborn screening programs. The implementation of robust UPLC-MS/MS methods allows for the necessary chromatographic separation of these isobaric compounds. This guide provides the foundational knowledge and detailed experimental considerations for researchers, scientists, and drug development professionals working in the field of metabolomics and clinical diagnostics. A thorough understanding of the distinct biochemical origins and the analytical nuances of each C5 acylcarnitine isomer is critical for advancing our ability to diagnose and manage metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omjournal.org [omjournal.org]
- 10. researchgate.net [researchgate.net]
2-Methylbutyrylcarnitine and Its Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine that serves as a critical biomarker for the inborn error of metabolism known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). This condition arises from a defect in the mitochondrial catabolism of the branched-chain amino acid L-isoleucine. The accumulation of this compound and its precursor, 2-methylbutyryl-CoA, is implicated in mitochondrial dysfunction, which is thought to underlie the clinical manifestations observed in a subset of affected individuals. This technical guide provides an in-depth overview of this compound, its metabolic origins, and its purported effects on mitochondrial bioenergetics, oxidative stress, and associated signaling pathways. Detailed experimental protocols for investigating these effects are also presented, along with illustrative data and pathway diagrams to facilitate a deeper understanding of the molecular mechanisms involved.
Introduction to this compound
This compound is a C5-acylcarnitine, specifically an ester of carnitine and 2-methylbutanoic acid.[1] It is a metabolic intermediate in the degradation pathway of L-isoleucine.[2][3] Under normal physiological conditions, this compound is present at very low, often undetectable, levels in blood and urine.[4]
The primary clinical significance of elevated this compound is its role as a diagnostic marker for SBCADD, an autosomal recessive disorder caused by mutations in the ACADSB gene.[5][6] This gene encodes the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase, which is responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA in the isoleucine catabolic pathway.[3] A deficiency in this enzyme leads to the accumulation of 2-methylbutyryl-CoA within the mitochondria. This excess is then buffered by carnitine, forming this compound, which is subsequently exported from the mitochondria and can be detected at elevated levels in bodily fluids.[3]
While many individuals with SBCADD are asymptomatic, some may present with a range of neurological and developmental symptoms, including seizures, developmental delay, hypotonia, and failure to thrive.[7] The underlying pathophysiology is believed to be linked to the toxic effects of the accumulating metabolites on cellular function, particularly within the mitochondria.
The Role of this compound in Mitochondrial Dysfunction
The accumulation of short-chain acyl-CoAs and their corresponding acylcarnitines, as seen in SBCADD and other organic acidurias, can have several detrimental effects on mitochondrial function. While direct experimental data on this compound is limited, the effects of structurally similar short-chain acylcarnitines, such as propionylcarnitine (B99956) and isovalerylcarnitine, have been studied and provide a basis for postulating the mechanisms of this compound-induced mitochondrial dysfunction.
Impairment of Mitochondrial Respiration and Energy Production
Accumulated short-chain acyl-CoAs can inhibit key enzymes of mitochondrial energy metabolism.[8] Specifically, they have been shown to inhibit the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex, which are crucial for the tricarboxylic acid (TCA) cycle.[8] This inhibition can lead to a reduction in the production of NADH and FADH₂, the primary electron donors for the electron transport chain (ETC).
Furthermore, there is evidence that certain acyl-CoAs can directly inhibit complexes of the ETC. For example, octanoyl-CoA has been shown to inhibit Complex III.[8] It is plausible that 2-methylbutyryl-CoA could exert similar inhibitory effects. A reduction in ETC activity would lead to a decreased oxygen consumption rate (OCR) and diminished ATP production.
Induction of Oxidative Stress
Disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[9] This occurs when the flow of electrons is impeded, leading to the partial reduction of oxygen at complexes I and III. An overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to mitochondrial DNA, proteins, and lipids. This oxidative stress can further impair mitochondrial function and trigger apoptotic pathways.
Alterations in Mitochondrial Membrane Integrity
High concentrations of certain acylcarnitines have been associated with alterations in the integrity of the inner mitochondrial membrane. This can include the induction of the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[10] The opening of the MPT pore leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[10]
Data Presentation: Illustrative Effects on Mitochondrial Function
Due to the limited availability of direct experimental data for this compound, the following tables present hypothetical but plausible quantitative data to illustrate its potential effects on mitochondrial function. These values are based on findings from studies on other short-chain acylcarnitines and the expected consequences of SBCADD.
Table 1: Illustrative Oxygen Consumption Rate (OCR) in Human Fibroblasts
| Cell Line | Treatment | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) |
| Control | Vehicle | 100 ± 8 | 75 ± 6 | 250 ± 20 |
| SBCADD Patient | Vehicle | 70 ± 7 | 50 ± 5 | 175 ± 15 |
| Control | This compound (100 µM) | 85 ± 9 | 60 ± 7 | 200 ± 18 |
*Illustrative data suggesting a significant difference from the control vehicle (p < 0.05).
Table 2: Illustrative Cellular ATP Levels and ROS Production in Human Fibroblasts
| Cell Line | Treatment | Cellular ATP (nmol/mg protein) | Mitochondrial ROS (Relative Fluorescence Units) |
| Control | Vehicle | 50 ± 4 | 100 ± 10 |
| SBCADD Patient | Vehicle | 35 ± 5 | 180 ± 15 |
| Control | This compound (100 µM) | 40 ± 4 | 150 ± 12 |
*Illustrative data suggesting a significant difference from the control vehicle (p < 0.05).
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Cell Culture
Primary human dermal fibroblasts from healthy donors and SBCADD patients are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight.
Measurement of Mitochondrial Respiration (Seahorse XF Mito Stress Test)
-
Cell Seeding: Seed fibroblasts in a Seahorse XF96 cell culture microplate at a density of 20,000-40,000 cells per well and allow to attach overnight.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 10 mM glucose, 2 mM L-glutamine, and 1 mM pyruvate, and incubate at 37°C in a non-CO₂ incubator.
-
Seahorse XF Analyzer Assay: The Seahorse XF96 Analyzer is used to measure the oxygen consumption rate (OCR). The Mito Stress Test involves the sequential injection of:
-
Oligomycin (1.0 µM): An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.
-
FCCP (0.5 µM): A protonophore that uncouples the mitochondrial membrane and induces maximal respiration.
-
Rotenone/Antimycin A (0.5 µM each): Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the determination of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR data is normalized to cell number or protein content in each well. Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.
Measurement of Cellular ATP Levels
-
Cell Culture and Treatment: Culture and treat fibroblasts in a 96-well plate as described above.
-
ATP Assay: Utilize a commercial bioluminescence-based ATP assay kit.
-
Lysis and Luminescence Measurement: Lyse the cells according to the kit protocol and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize the ATP content to the total protein concentration in each well.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture and treat fibroblasts on glass coverslips or in a 96-well black-walled plate.
-
Staining: Incubate the cells with a mitochondria-specific ROS indicator dye, such as MitoSOX™ Red (5 µM), for 30 minutes at 37°C.
-
Imaging/Fluorometry:
-
For imaging, wash the cells, mount the coverslips on slides, and visualize using a fluorescence microscope.
-
For quantitative analysis, wash the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to cell number or protein content.
Visualization of Pathways and Workflows
Isoleucine Catabolism and the Site of SBCADD Defect
References
- 1. Human Metabolome Database: Showing metabocard for Isovalerylcarnitine (HMDB0000688) [hmdb.ca]
- 2. Abstract 526 Biphasic effects of acylcarnitines on respiration [dgk.org]
- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of propionyl-carnitine on mitochondrial respiration and post-ischaemic cardiac function in the ischaemic underperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a short-chain carnitine-acylcarnitine translocase in mitochondria specifically related to the metabolism of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of long chain fatty acids and carnitine in mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Properties of 2-Methylbutyrylcarnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutyrylcarnitine (B1244155), a C5-acylcarnitine, is a pivotal biomarker in the diagnosis of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an autosomal recessive inborn error of L-isoleucine metabolism. Its detection, primarily through newborn screening programs utilizing tandem mass spectrometry, is complicated by the presence of isobaric compounds, necessitating advanced analytical techniques for definitive diagnosis. While the majority of individuals with elevated this compound are asymptomatic, a subset may develop neurological symptoms. This technical guide provides an in-depth overview of the metabolism, biological roles, and clinical significance of this compound, including detailed experimental protocols for its analysis and a summary of quantitative data.
Introduction
This compound is a short-chain acylcarnitine, an ester of carnitine and 2-methylbutyric acid. Its primary biological significance lies in its role as a key diagnostic marker for the deficiency of short/branched-chain acyl-CoA dehydrogenase (SBCAD), an enzyme involved in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] The accumulation of this compound in blood and the corresponding excretion of 2-methylbutyrylglycine (B135152) in urine are the biochemical hallmarks of SBCAD deficiency.[1][2][3][4]
The clinical presentation of SBCAD deficiency is highly variable, with most individuals identified through newborn screening remaining asymptomatic throughout their lives.[1][5][6] However, a minority of cases have been associated with a range of neurological symptoms, including seizures, developmental delay, and hypotonia.[7][8]
Metabolism and Signaling Pathways
This compound is a metabolic byproduct of the L-isoleucine degradation pathway. In individuals with normal metabolic function, L-isoleucine is catabolized through a series of enzymatic reactions to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
A key enzyme in this pathway is the short/branched-chain acyl-CoA dehydrogenase (SBCAD), which catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA. In SBCAD deficiency, this enzymatic step is impaired, leading to an accumulation of 2-methylbutyryl-CoA. This excess 2-methylbutyryl-CoA is then conjugated with carnitine by carnitine acyltransferases to form this compound, which can be detected in blood, and is also converted to 2-methylbutyrylglycine for excretion in urine.[4][7]
Quantitative Data
The concentration of this compound is typically measured as part of the C5-acylcarnitine panel in newborn screening. It is important to note that standard mass spectrometry does not differentiate between this compound and its isomers. The following tables summarize the reported concentrations of C5-acylcarnitines in various conditions.
| Table 1: C5-Acylcarnitine Concentrations in Dried Blood Spots (DBS) of Newborns | |||
| Condition | Analyte | Concentration (µmol/L) | Reference |
| Healthy Newborns | C5-Acylcarnitine | 0.05 - 0.3 | [7] |
| SBCAD Deficiency | C5-Acylcarnitine | 0.5 | [7] |
| SBCAD Deficiency (sibling) | C5-Acylcarnitine | 1.9 | [7] |
| Isovaleric Acidemia (IVA) | C5-Acylcarnitine (median) | 4.0 (range: 1.8 - >70) | [9] |
| Pivalate Interference (False Positive) | C5-Acylcarnitine (median) | 2.9 (range: 2.0 - 9.6) | [9] |
| Table 2: Confirmatory Biomarkers for SBCAD Deficiency | ||
| Biomarker | Specimen | Finding in SBCAD Deficiency |
| 2-Methylbutyrylglycine | Urine | Elevated |
| 2-Ethylhydracrylic acid | Urine | May be elevated |
Experimental Protocols
The detection and quantification of this compound and other acylcarnitines are primarily performed using tandem mass spectrometry (MS/MS). The diagnostic process typically involves a two-tiered approach.
Tier 1: Newborn Screening by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
This is a high-throughput method used for initial screening of dried blood spots (DBS).
-
Sample Preparation:
-
A 3.2 mm or 3 mm disc is punched from the DBS into a 96-well microtiter plate.[10][11]
-
An extraction solution containing a mixture of stable isotope-labeled internal standards (for various amino acids and acylcarnitines) in a methanol-based solvent is added to each well.[10][12]
-
The plate is agitated for 20-45 minutes to extract the analytes.[10][12]
-
The supernatant is transferred to a new plate for analysis.[10]
-
-
Instrumentation and Analysis:
-
Technique: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).[10][13]
-
Mobile Phase: Typically an 80% methanol (B129727) solution containing 10 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[14]
-
Flow Rate: Approximately 150 µL/min.[14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions specific for each acylcarnitine. For C5-acylcarnitine, the transition m/z 246.2 -> 85 is commonly monitored.
-
Tier 2: Confirmatory Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is employed to separate and individually quantify the C5-acylcarnitine isomers when an elevated C5 level is detected in the initial screen.
-
Sample Preparation:
-
Extraction from DBS or plasma is performed using methanol.
-
The extracted analytes are derivatized to their butyl esters by incubation with butanolic HCl. This step is crucial for improving chromatographic separation and detection.
-
-
Instrumentation and Analysis:
-
Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Chromatographic Column: A C18 reverse-phase column (e.g., C18 BEH, 1x100mm, 1.7µm) is typically used.
-
Mobile Phase: A gradient of methanol and water is employed for separation.
-
Ionization and Detection: ESI+ and MRM are used, similar to the FIA-MS/MS method.
-
Diagnostic Workflow and Logical Relationships
The presence of isobaric compounds for C5-acylcarnitine necessitates a clear diagnostic workflow to differentiate SBCAD deficiency from other conditions.
Clinical Significance and Future Directions
While the majority of individuals with SBCAD deficiency identified through newborn screening remain asymptomatic, the potential for neurological complications in a subset of patients underscores the importance of accurate diagnosis and long-term monitoring.[8] The reasons for this clinical variability are not yet fully understood but may be influenced by genetic modifiers, environmental factors, or metabolic stressors such as illness or fasting.[1]
Future research should focus on elucidating the pathophysiology of symptomatic SBCAD deficiency to identify individuals at risk and to develop targeted therapeutic strategies. Further characterization of the clinical phenotypes associated with different mutations in the ACADSB gene, which encodes the SBCAD enzyme, may provide insights into genotype-phenotype correlations. Additionally, longitudinal studies of asymptomatic individuals are needed to better understand the natural history of this condition.
For drug development professionals, understanding the metabolic pathway and the consequences of its disruption can inform the development of therapies aimed at either reducing the production of toxic metabolites or enhancing residual enzyme activity. The analytical methods detailed in this guide are essential for monitoring the biochemical response to such interventions.
Conclusion
This compound is a critical biomarker for the diagnosis of SBCAD deficiency. Its accurate measurement and differentiation from isobaric compounds are essential for correct diagnosis and patient management. This technical guide has provided a comprehensive overview of the biological properties of this compound, including its metabolic context, associated quantitative data, and detailed analytical methodologies. This information serves as a valuable resource for researchers, scientists, and drug development professionals working to understand and address this inborn error of metabolism.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantification of 2-Methylbutyrylcarnitine in Human Plasma using a Rapid and Sensitive LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine and an important biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency. Acylcarnitines are crucial for transporting fatty acids into the mitochondria for beta-oxidation.[1] The accurate quantification of specific acylcarnitines in plasma is essential for clinical diagnostics and metabolic research.
A significant analytical challenge is the presence of isomers, such as isovalerylcarnitine (B1198194) and pivaloylcarnitine, which are isobaric with this compound and cannot be distinguished by mass spectrometry alone.[2][3] Therefore, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with effective chromatographic separation is required for unambiguous identification and quantification.[2][4]
This application note details a simple, rapid, and sensitive non-derivatized LC-MS/MS (B15284909) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation step, making it suitable for high-throughput analysis in research and clinical settings.[5]
Experimental Workflow
The overall experimental procedure from plasma sample preparation to data analysis is outlined below. This workflow is designed for efficiency and reproducibility.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
This compound HCl (Analytical Standard)
-
d3-Propionylcarnitine HCl (Internal Standard, IS)
-
LC-MS Grade Acetonitrile (B52724)
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Ammonium Acetate (≥99%)
-
Human Plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation
This protocol is optimized for a fast and efficient extraction without a derivatization step.[5][6]
-
Thaw frozen human plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 5 µmol/L d3-Propionylcarnitine in water).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 900 µL of Mobile Phase A (see Table 2) to the vial.
-
Cap the vial, vortex briefly, and place it in the autosampler for analysis.
LC-MS/MS Instrumentation and Conditions
Analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium (Nitrogen) |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 60 psi |
| Dwell Time | 50 ms per transition |
Table 2: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 2 | | | 1.0 | 2 | | | 5.0 | 50 | | | 5.1 | 95 | | | 6.5 | 95 | | | 6.6 | 2 | | | 9.0 | 2 |
Principle of MRM Detection
Multiple Reaction Monitoring (MRM) provides the high selectivity and sensitivity required for quantification in complex matrices like plasma.[7] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For acylcarnitines, a characteristic product ion at m/z 85 is often used for quantification due to its high intensity.[1]
Caption: Principle of MRM for this compound detection.
Quantitative Data and Method Performance
The method was validated according to established bioanalytical guidelines. Performance characteristics were assessed to ensure reliability for quantitative analysis. The following table summarizes typical validation results for this type of assay.[2][5][8]
Table 3: MRM Transitions and Method Performance Summary
| Analyte | MRM Transition (m/z) (Quantifier / Qualifier) | Linearity Range (µmol/L) | LLOQ (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
|---|---|---|---|---|---|---|
| This compound | 246.2 → 85.1 / 246.2 → 60.1 | 0.1 - 10 | 0.1 | < 10% | < 15% | 88 - 112% |
| d3-Propionylcarnitine (IS) | 207.1 → 85.1 | - | - | - | - | - |
-
Linearity: The calibration curve was linear over the specified range with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: Both intra- and inter-day precision (as coefficient of variation, %CV) and accuracy were within the acceptable limits of ±15%.[2][5]
-
Selectivity: No significant interfering peaks from endogenous plasma components were observed at the retention time of the analyte and internal standard. The chromatographic method successfully separates this compound from its key isomers.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol avoids time-consuming derivatization steps, making it highly efficient and suitable for high-throughput applications.[5] The method demonstrates excellent sensitivity, specificity, accuracy, and precision, proving its utility for clinical research, disease monitoring, and metabolic studies in drug development. The chromatographic separation is critical for distinguishing this compound from its isomers, ensuring accurate diagnostic results.[2][3]
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. forensicrti.org [forensicrti.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Acylcarnitine Profiling in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitine profiling in dried blood spots (DBS) is a crucial tool in clinical research and drug development, primarily for the screening of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1] This technique offers significant advantages, including minimally invasive sample collection, stability of analytes in DBS, and ease of sample storage and transportation.[1][2][3] Tandem mass spectrometry (MS/MS) is the gold-standard analytical method for this purpose due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous quantification of a wide range of acylcarnitines.[1][4]
This document provides detailed protocols for the preparation of dried blood spot samples for acylcarnitine analysis, covering both direct extraction and derivatization methods.
Principle of the Method
The overall workflow for acylcarnitine profiling from DBS involves the extraction of acylcarnitines from the blood spot, followed by analysis using tandem mass spectrometry. The process begins with punching a small disc from the dried blood spot. Acylcarnitines are then extracted from the disc using an organic solvent, typically methanol (B129727) or acetonitrile (B52724), containing isotopically labeled internal standards.[2][3][4][5] These internal standards are essential for accurate quantification.[6] The extract can then be analyzed directly (non-derivatized method) or after a derivatization step to convert the acylcarnitines into their butyl esters (derivatized method).[7][8] Derivatization can enhance the sensitivity of the analysis.[8] The prepared sample is then introduced into the mass spectrometer for analysis.
Experimental Workflow
Caption: Workflow for Acylcarnitine Profiling from Dried Blood Spots.
Materials and Reagents
Materials
-
Dried blood spot collection cards (e.g., Whatman 903)[2]
-
Microcentrifuge tubes (1.5 mL or 2.0 mL) or 96-well plates[2][8]
-
Pipettes and tips
-
Microplate shaker or rocker[2]
-
Centrifuge[7]
-
Vortex mixer[2]
Reagents
-
Methanol (HPLC grade)[4]
-
Acetonitrile (HPLC grade)[2]
-
Water (HPLC grade)
-
Formic acid[9]
-
Isotopically labeled internal standards (e.g., from Cambridge Isotope Laboratories)[4]
Experimental Protocols
Two primary methods for sample preparation are presented below: a direct extraction (non-derivatized) method and a method involving derivatization.
Protocol 1: Direct Extraction (Non-Derivatized) Method
This method involves a straightforward extraction of acylcarnitines from the DBS followed by direct analysis.
-
DBS Punching:
-
Punch a 3.0 mm or 3.2 mm disc from the dried blood spot into a designated well of a 96-well plate or a microcentrifuge tube.[2] A blank paper disc from an unused part of the collection card should be used as a negative control.
-
-
Extraction:
-
Centrifugation:
-
Following incubation, centrifuge the samples to pellet the filter paper disc and any precipitated proteins.[7]
-
-
Supernatant Transfer:
-
Analysis:
-
The supernatant is then ready for injection into the LC-MS/MS or FIA-MS/MS system.[7]
-
Protocol 2: Derivatization Method
This protocol includes an additional step to derivatize the acylcarnitines to their butyl esters, which can improve their chromatographic and mass spectrometric properties.[1]
-
DBS Punching and Extraction:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Evaporation:
-
After extraction, transfer the eluates to a new 96-well plate and evaporate the solvent to dryness under a stream of nitrogen at an elevated temperature (e.g., 50 °C).[8]
-
-
Derivatization:
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent, such as a mixture of acetonitrile and water, prior to analysis.[8]
-
-
Analysis:
-
The reconstituted sample is then ready for injection into the LC-MS/MS or FIA-MS/MS system.
-
Quantitative Data Summary
The following tables summarize the quantitative parameters from various published protocols for acylcarnitine profiling from DBS.
Table 1: Sample Punching and Extraction Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| DBS Punch Size | 3.2 mm[4] | 3.0 mm[2] | 1/8 inch (≈ 3.2 mm) | 3.2 mm[5] |
| Extraction Solvent | Methanol with internal standards[4] | 85:15 Acetonitrile:Water with internal standards[2] | Methanol with SIL internal standards | 80:20 Methanol:Water with internal standards[5] |
| Extraction Volume | 100 µL[4] | 200 µL[2] | 100 µL | Not Specified |
| Incubation Time | 30 minutes[4] | 20 minutes[2] | 30 minutes | 30 minutes[5] |
| Incubation Temp. | 30 °C[4] | Room Temperature[2] | Room Temperature | Not Specified |
| Shaking/Vortexing | Shaking | Vortex and Shaking (400 rpm)[2] | Rocker | Vortexing (600 rpm)[5] |
Table 2: Post-Extraction Processing Parameters
| Parameter | Method 1 (Derivatized) | Method 2 (Derivatized) | Method 3 (Non-Derivatized) |
| Centrifugation | Not Specified | 10 minutes at 4000 rpm[7] | Not Specified |
| Evaporation Temp. | 60 °C (post-extraction), 40 °C (post-derivatization)[4] | 50 °C[8] | Not Applicable |
| Derivatization Reagent | Butanol-HCl[4] | 3N n-Butanol HCl[8] | Not Applicable |
| Derivatization Vol. | 100 µL[4] | 50 µL[8] | Not Applicable |
| Derivatization Time | 30 minutes[4] | 20 minutes[8] | Not Applicable |
| Derivatization Temp. | 60 °C[4] | 65 °C[8] | Not Applicable |
| Reconstitution Solvent | 80:20 Methanol:Water[4] | 50:50:0.02 Acetonitrile:Water:Formic Acid[8] | Not Applicable |
| Reconstitution Vol. | 100 µL[4] | 100 µL[8] | Not Applicable |
Internal Standards
The use of stable isotope-labeled internal standards is critical for the accurate quantification of acylcarnitines.[6] These standards are added to the extraction solvent and co-extracted with the analytes from the DBS. By comparing the signal of the endogenous acylcarnitine to its corresponding labeled internal standard, variations in extraction efficiency and instrument response can be corrected. Commercially available kits and standard mixes, such as those from Cambridge Isotope Laboratories, are commonly used.[4]
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the preparation of dried blood spot samples for acylcarnitine profiling. The choice between a direct extraction method and a derivatization method will depend on the specific requirements of the assay, such as the desired sensitivity and the available instrumentation. By carefully following these procedures and utilizing appropriate internal standards, researchers can obtain reliable and accurate quantitative data for acylcarnitine analysis in a research or drug development setting.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. it.restek.com [it.restek.com]
- 3. Drug, Lipid, and Acylcarnitine Profiling Using Dried Blood Spot (DBS) Technology in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylcarnitine Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of acylcarnitines for analysis by mass spectrometry (MS). Derivatization is a critical step in the analytical workflow for acylcarnitines, enhancing their chromatographic and mass spectrometric properties, thereby improving sensitivity, selectivity, and accuracy of quantification. This is particularly crucial for the diagnosis and monitoring of inborn errors of metabolism and for research in drug development and metabolic disorders.
Introduction to Acylcarnitine Derivatization
Acylcarnitines are esters of carnitine and fatty acids, playing a vital role in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] The analysis of acylcarnitine profiles in biological fluids is a primary diagnostic tool for numerous metabolic diseases.[2][4] While underivatized analysis of acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is possible, derivatization of the carboxyl group offers several advantages, including increased ionization efficiency, improved chromatographic separation of isomers, and enhanced sensitivity.[5][6] The most common derivatization strategy is esterification, converting the polar carboxyl group into a less polar ester.
Comparison of Derivatization Methods
Several derivatization methods are employed for acylcarnitine analysis, each with its own set of advantages and disadvantages. The choice of method depends on the specific analytical requirements, such as the need for high throughput, sensitivity, or the ability to differentiate isomers.
| Derivatization Method | Principle | Key Advantages | Key Disadvantages | Typical Application |
| Butylation | Esterification of the carboxyl group using butanolic-HCl or acetyl chloride in n-butanol. | Well-established, improves ionization efficiency, especially for dicarboxylic acylcarnitines.[5][6] | Potential for hydrolysis of acylcarnitines leading to inaccurate free carnitine values, may not resolve all isomers.[7][8] | Newborn screening, routine clinical analysis.[6] |
| Propylation | Esterification using propyl chloroformate. | Alternative to butylation. | Less commonly reported than butylation. | Acylcarnitine profiling.[9] |
| Pentafluorophenacyl (PFP) Esterification | Esterification using pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFP-Triflate). | Rapid and complete reaction, avoids hydrolysis of acylcarnitines, allows for separation of isomers.[8][10] | Requires specific reagents. | Quantitative analysis requiring high accuracy and isomer separation.[10][11] |
| Tmt-PP Labeling | Amidation of the carboxyl group using p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine. | Significant enhancement of MS response (up to 4-fold), microwave-assisted reaction is very fast (1 min), enables quantification with fewer standards.[12] | Requires specialized labeling reagent. | Targeted metabolomics, studies with limited sample amounts or requiring high sensitivity.[12] |
| Isotope Labeling | Derivatization with isotopic reagents (e.g., deuterium-labeled). | Allows for specific identification of acylcarnitines and exclusion of false positives through recognition of isotopic peak pairs.[7] | Requires synthesis of labeled reagents. | Non-targeted profiling and discovery of new acylcarnitines.[7] |
Experimental Protocols
Protocol 1: Butylation of Acylcarnitines
This protocol is adapted from methods commonly used in newborn screening and clinical diagnostics.[13][14]
Materials:
-
Sample (plasma, serum, dried blood spot extract)
-
Internal standard solution containing isotopically labeled carnitine and acylcarnitines
-
n-Butanol
-
Acetyl chloride or concentrated Hydrochloric acid
-
Nitrogen gas evaporator
-
Heating block or incubator at 65°C
-
Vials for reaction and reconstitution
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
Sample Preparation: To 10 µL of sample (plasma, calibrators, or QC materials), add 200 µL of the internal standard solution.[13]
-
Protein Precipitation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[13]
-
Drying: Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen gas at approximately 45°C.[13]
-
Derivatization:
-
Final Drying: Evaporate the butylation reagent to dryness under a stream of nitrogen gas at 45°C.[13]
-
Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the mobile phase.[13] The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Pentafluorophenacyl (PFP) Esterification of Acylcarnitines
This protocol is based on a method that avoids the hydrolysis issues associated with butylation.[8][10]
Materials:
-
Sample (plasma, tissue homogenate)
-
Internal standard solution
-
Acetonitrile
-
Pentafluorophenacyl trifluoromethanesulfonate (PFP-Triflate) derivatization reagent
-
Diisopropylethylamine (DIPEA)
-
Heating block at room temperature
-
Nitrogen gas evaporator
-
Vials for reaction and reconstitution
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
Sample Extraction: Perform a solid-phase extraction (SPE) using a cation-exchange column to isolate carnitine and acylcarnitines from the biological matrix.
-
Drying: Elute the acylcarnitines and dry the eluate under a stream of nitrogen gas.
-
Derivatization:
-
To the dried residue, add 50 µL of a solution containing PFP-Triflate (10 g/L in acetonitrile) and 50 µL of DIPEA (2 g/L in acetonitrile).
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
-
Drying: Evaporate the reaction mixture to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Chemistry
To better understand the derivatization process and its place in the overall analytical workflow, the following diagrams are provided.
Caption: General experimental workflow for acylcarnitine analysis.
Caption: Chemical reaction for butylation of acylcarnitines.
Caption: Chemical reaction for PFP esterification.
Conclusion
Derivatization remains a cornerstone of robust and sensitive acylcarnitine analysis by mass spectrometry. While butylation is a widely adopted and effective method, particularly for high-throughput screening, alternative methods such as PFP esterification and Tmt-PP labeling offer advantages in terms of accuracy and sensitivity, respectively. The choice of derivatization strategy should be guided by the specific analytical goals of the study. The protocols and comparative data presented here serve as a valuable resource for researchers and clinicians in the field of metabolic analysis.
References
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. How to Analyze Carnitine and Acylcarnitine? - Creative Proteomics Blog [creative-proteomics.com]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC-MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 2-Methylbutyrylcarnitine by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine and an important biomarker for the diagnosis of certain inborn errors of metabolism, specifically 2-methylbutyryl-CoA dehydrogenase (SBCAD) deficiency. This condition is an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid isoleucine. Tandem mass spectrometry (MS/MS) has become a powerful and essential tool for the rapid and sensitive detection of acylcarnitines in biological matrices, playing a crucial role in newborn screening programs and clinical diagnostics.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a chromatographic separation step is critical to differentiate this compound from its isomers, such as isovalerylcarnitine, which is a biomarker for a different metabolic disorder, isovaleric acidemia.
Principle of the Method
The analysis of this compound and other acylcarnitines by LC-MS/MS involves three main stages:
-
Sample Preparation: Extraction of acylcarnitines from the biological matrix (e.g., dried blood spots or plasma) and derivatization to enhance their chromatographic and mass spectrometric properties.
-
LC Separation: Chromatographic separation of the analyte of interest from other compounds, including isomers, using ultra-high-performance liquid chromatography (UPLC).
-
MS/MS Detection: Ionization of the analyte and subsequent fragmentation to produce characteristic product ions. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Experimental Protocols
Protocol 1: Analysis of this compound in Dried Blood Spots (DBS)
1. Materials and Reagents
-
Methanol (HPLC grade)
-
n-Butanol (HPLC grade)
-
Acetyl chloride
-
Deionized water
-
Internal Standard (IS): Deuterated this compound (d3-2-methylbutyrylcarnitine) or another suitable labeled acylcarnitine standard.
-
Calibrators and Quality Control (QC) materials
2. Sample Preparation
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well microtiter plate.
-
Add 100 µL of a methanolic solution containing the deuterated internal standard to each well.
-
Agitate the plate on a shaker for 30 minutes to extract the acylcarnitines.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Derivatization:
-
Add 60 µL of 3N butanolic-HCl (prepared by slowly adding acetyl chloride to n-butanol) to each well.
-
Seal the plate and incubate at 65°C for 15 minutes.
-
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
The plate is now ready for injection into the LC-MS/MS system.
Protocol 2: Analysis of this compound in Plasma
1. Materials and Reagents
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Internal Standard (IS): Deuterated this compound (d3-2-methylbutyrylcarnitine) or another suitable labeled acylcarnitine standard.
-
Calibrators and Quality Control (QC) materials
2. Sample Preparation (Protein Precipitation)
-
Pipette 10 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of a cold acetonitrile solution containing the deuterated internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Tandem Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (butyl ester) | 302.2 | 85.1 | 20 |
| 145.1 | 15 | ||
| d3-2-Methylbutyrylcarnitine (IS, butyl ester) | 305.2 | 85.1 | 20 |
| 148.1 | 15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.05 µmol/L |
| Upper Limit of Quantification (ULOQ) | ~20 µmol/L |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
Table 2: Reference Ranges
| Analyte | Biological Matrix | Reference Range (µmol/L) |
| This compound | Dried Blood Spot | < 0.5 |
| This compound | Plasma | < 0.4 |
Note: Reference ranges should be established by each laboratory.
Visualizations
Application Notes and Protocols for the Quantification of 2-Methylbutyrylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to the catabolism of the branched-chain amino acid isoleucine. Accurate and precise quantification of this compound in biological matrices is crucial for the diagnosis and monitoring of these metabolic disorders, as well as for research into their pathophysiology and the development of novel therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of this compound using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.
I. Analyte Information
-
Name: this compound
-
Synonyms: 2-Methylbutyroylcarnitine
-
Molecular Formula: C₁₂H₂₃NO₄
-
Molecular Weight: 245.32 g/mol
-
Classification: Short-chain acylcarnitine[1]
II. Principle of the Method
The analytical method described herein is based on the principle of stable isotope dilution UHPLC-MS/MS. Biological samples are first deproteinized to remove interfering macromolecules. An isotopically labeled internal standard, such as d9-2-methylbutyrylcarnitine, is added at the beginning of the sample preparation to account for any analyte loss during the procedure and to correct for matrix effects in the mass spectrometer. The extracted analytes are then separated from their isomers and other endogenous compounds using reversed-phase UHPLC. The separated compounds are subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytical standard.
III. Experimental Protocols
A. Materials and Reagents
-
This compound analytical standard
-
d9-2-Methylbutyrylcarnitine (or other suitable deuterated internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Heptafluorobutyric acid (HFBA), LC-MS grade (optional ion-pairing agent)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (for calibration standards and quality controls)
B. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and its deuterated internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50% methanol to create a series of working standard solutions for spiking into the matrix to generate the calibration curve.
-
-
Internal Standard Spiking Solution:
-
Dilute the deuterated internal standard stock solution in acetonitrile to a final concentration of 50 ng/mL.
-
-
Calibration Curve and Quality Control (QC) Samples:
-
Spike appropriate volumes of the working standard solutions into a blank biological matrix (e.g., human plasma) to prepare a calibration curve with a minimum of six non-zero concentration levels.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.
-
C. Sample Preparation from Human Plasma
-
Protein Precipitation:
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of the internal standard spiking solution (acetonitrile containing 50 ng/mL deuterated internal standard).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).
-
Vortex for 15 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.
-
D. UHPLC-MS/MS Method
1. UHPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Water |
| Mobile Phase B | 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 0.5 |
| 0.5 | 100 | 0 | 0.5 |
| 3.0 | 65 | 35 | 0.5 |
| 6.0 | 65 | 35 | 0.5 |
| 9.7 | 40 | 60 | 0.5 |
| 10.7 | 5 | 95 | 0.5 |
| 11.2 | 5 | 95 | 1.0 |
| 18.5 | 5 | 95 | 1.0 |
| 19.0 | 100 | 0 | 0.5 |
| 23.0 | 100 | 0 | 0.5 |
2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Optimized Parameters for this compound and its Internal Standard [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (eV) | Collision Cell Exit Potential (V) |
| This compound | 302.1 | 85.1 | 46 | 10 | 29 | 15 |
| d9-2-Methylbutyrylcarnitine | 311.0 | 85.1 | 46 | 10 | 29 | 15 |
IV. Data Presentation and Method Validation
A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. The following parameters should be assessed:
-
Linearity and Range: The method should be linear over a defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the coefficient of variation (CV) for precision should be ≤15% (≤20% at the LLOQ).
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be assessed to ensure it is minimized or compensated for by the internal standard.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be evaluated.
Table 3: Representative Method Validation Data for this compound Quantification in Plasma
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Calibration Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | < 6.5% |
| Inter-day Precision (CV%) | < 8.1% |
| Intra-day Accuracy (% Bias) | -4.5% to 3.2% |
| Inter-day Accuracy (% Bias) | -5.8% to 4.1% |
| Recovery | 92% - 105% |
V. Visualizations
A. Metabolic Pathway of this compound Formation
This compound is an intermediate in the catabolism of the branched-chain amino acid, L-isoleucine. The following diagram illustrates the key steps leading to its formation.
Caption: Catabolic pathway of L-isoleucine leading to the formation of this compound.
B. Experimental Workflow for this compound Quantification
The following diagram outlines the major steps in the analytical workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for the quantification of this compound in plasma.
References
Application Note: Differentiating 2-Methylbutyrylcarnitine and Isovalerylcarnitine via UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbutyrylcarnitine (B1244155) and isovalerylcarnitine (B1198194) are C5-acylcarnitine isomers that play significant roles as biomarkers in human metabolism. Isovalerylcarnitine is a key diagnostic marker for isovaleric acidemia (IVA), an inherited disorder of leucine (B10760876) metabolism.[1][2] Conversely, elevated levels of this compound are indicative of 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), an inborn error of isoleucine catabolism.[1] These compounds are isobaric, possessing the same molecular weight (245.32 g/mol ), which renders them indistinguishable by standard flow-injection tandem mass spectrometry (MS/MS) alone.[3][4] This limitation poses a significant challenge in newborn screening and clinical diagnostics, where accurate differentiation is crucial for correct diagnosis and subsequent treatment.
This application note details a robust and validated method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to achieve chromatographic separation and accurate quantification of this compound and isovalerylcarnitine in biological matrices such as plasma and dried blood spots.[3][5]
Principle of the Method
The method leverages the subtle differences in the physicochemical properties of the two isomers. A reverse-phase UPLC column provides the necessary chromatographic resolution to separate this compound and isovalerylcarnitine prior to their introduction into the mass spectrometer. Following separation, a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides sensitive and specific detection. Derivatization of the acylcarnitines to their butyl esters is often employed to enhance chromatographic separation and ionization efficiency.[3][6]
Metabolic Origins of C5 Isomeric Acylcarnitines
The differentiation of C5 acylcarnitines is critical due to their distinct metabolic origins. Isovalerylcarnitine is derived from the catabolism of the branched-chain amino acid (BCAA) Leucine, while this compound originates from the catabolism of Isoleucine.[7] Genetic defects in their respective metabolic pathways lead to the accumulation of these specific isomers.
Experimental Protocols
This section outlines a typical protocol for the analysis of this compound and isovalerylcarnitine in dried blood spots (DBS) or plasma.
1. Materials and Reagents
-
Standards: this compound, Isovalerylcarnitine (analytical grade)
-
Internal Standard (IS): Deuterium-labeled isovalerylcarnitine (e.g., D9-isovalerylcarnitine)
-
Solvents: Methanol (B129727), Acetonitrile (B52724) (HPLC grade), n-Butanol
-
Reagents: Acetyl chloride or Hydrochloric acid (HCl), Formic acid
-
Equipment: UPLC system coupled to a triple quadrupole mass spectrometer, C18 reverse-phase column (e.g., BEH C18, 1.7 µm, 1.0 x 100 mm), vortex mixer, centrifuge, sample vials.
2. Sample Preparation (from Dried Blood Spots)
-
Punch a 3 mm disc from the DBS into a 96-well plate or microcentrifuge tube.
-
Add 100-200 µL of extraction solution (Methanol containing the deuterated internal standard).
-
Agitate (vortex or shake) for 30 minutes at room temperature.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube or well and evaporate to dryness under a stream of nitrogen.
3. Derivatization (Butylation)
-
Reconstitute the dried extract in 50-100 µL of 3N HCl in n-butanol (or acetyl chloride in n-butanol).
-
Seal the container and heat at 60-65°C for 20-30 minutes.[3]
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
UPLC System:
-
Column: C18 BEH, 1.0 x 100 mm, 1.7 µm particle size.[3]
-
Column Temperature: 60°C.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.15 - 0.30 mL/min.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. A run time of less than 10 minutes is achievable.[3]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for the butylated C5-carnitine isomers is m/z 302. A common product ion for quantification is m/z 85, resulting from the neutral loss of the carnitine backbone.[8] The internal standard (e.g., D9-isovalerylcarnitine butyl ester) would be monitored using the transition m/z 311 -> 85.[8]
-
Data Presentation and Results
Successful chromatographic separation is key. The use of a C18 column with a methanol or acetonitrile gradient allows for the resolution of the isomers based on their slight polarity differences.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | This compound | Isovalerylcarnitine | Internal Standard (D9-IVC) |
|---|---|---|---|
| Precursor Ion (m/z) | 302.2 | 302.2 | 311.2 |
| Product Ion (m/z) | 85.1 | 85.1 | 85.1 |
| Typical Retention Time (min) | ~7.50[8] | ~7.87[8] | ~7.83[8] |
Note: Retention times are approximate and will vary based on the specific UPLC system, column, and gradient conditions.
Table 2: Method Validation Summary
| Parameter | Performance Metric |
|---|---|
| Linearity (R²) | >0.997[5] |
| Intra-day Precision (CV%) | 1.3% to 15%[3] |
| Inter-day Precision (CV%) | <24%[3] |
| Accuracy / Recovery (%) | 87% to 119%[3] |
| Limit of Quantitation (LOQ) | <0.2 µmol/L[5] |
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis for the differentiation of C5-acylcarnitine isomers.
The inability of conventional MS/MS methods to distinguish between this compound and isovalerylcarnitine presents a diagnostic challenge. The UPLC-MS/MS method described herein effectively overcomes this limitation by achieving baseline chromatographic separation of the C5-acylcarnitine isomers.[9] This protocol provides the high degree of selectivity and accuracy required for the differential diagnosis of isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency, making it an indispensable tool for newborn screening confirmation and clinical metabolic laboratories.[3][5]
References
- 1. daneshyari.com [daneshyari.com]
- 2. Human Metabolome Database: Showing metabocard for Isovalerylcarnitine (HMDB0000688) [hmdb.ca]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Accurate Acylcarnitine Measurement Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The accurate measurement of acylcarnitine profiles in biological matrices such as plasma, serum, and dried blood spots is crucial for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders. Furthermore, alterations in acylcarnitine levels have been implicated in a variety of other conditions, including insulin (B600854) resistance and cardiovascular disease, making their precise quantification a valuable tool in drug development and metabolic research.
The use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of acylcarnitines by mass spectrometry. These internal standards, typically deuterated analogs of the target analytes, are added to samples at a known concentration at the beginning of the sample preparation process. They co-elute with the endogenous analytes and experience similar ionization efficiencies and matrix effects, allowing for reliable correction of variations during sample handling and analysis. This document provides detailed application notes and protocols for the accurate measurement of acylcarnitines using internal standards, intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Key Principles of Acylcarnitine Analysis with Internal Standards
Accurate quantification of acylcarnitines relies on the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample. The ratio of the signal intensity of the endogenous analyte to that of the internal standard is then used to calculate the concentration of the analyte. This approach effectively corrects for:
-
Variability in sample extraction and recovery: Losses of analyte during sample preparation steps will be mirrored by losses of the internal standard.
-
Matrix effects: Components of the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer. The internal standard experiences the same effect, allowing for accurate correction.
-
Instrumental drift: Fluctuations in the performance of the mass spectrometer over time are normalized by referencing the analyte signal to the internal standard signal.
Experimental Protocols
Protocol 1: Acylcarnitine Profiling in Human Plasma by LC-MS/MS
This protocol describes the quantitative analysis of a panel of acylcarnitines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Acylcarnitine stable isotope-labeled internal standard mix (e.g., from Cambridge Isotope Laboratories or other reputable suppliers)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)
Internal Standard Working Solution Preparation:
-
Reconstitute the lyophilized internal standard mixture in a specified volume of methanol or a methanol/water mixture as per the manufacturer's instructions to create a stock solution.[1]
-
Dilute the stock solution with methanol to prepare a working solution with the desired concentration for spiking into the samples.[2] Store the working solution at -20°C.
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 96-well plate, add 50 µL of each plasma sample, quality control (QC) sample, and calibration standard.
-
Add 20 µL of the internal standard working solution to each well.[2]
-
Add 150 µL of cold methanol to each well to precipitate proteins.
-
Seal the plate and vortex for 1 minute.
-
Incubate the plate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
LC System: A UHPLC system with a C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the acylcarnitines in the plasma samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Acylcarnitine Analysis in Dried Blood Spots (DBS) for Newborn Screening
This protocol outlines the procedure for the extraction and analysis of acylcarnitines from dried blood spots, a common practice in newborn screening for inborn errors of metabolism.[3]
Materials:
-
Dried blood spot collection cards
-
3 mm hole puncher
-
96-well filter plates
-
Methanol containing the stable isotope-labeled internal standard mix
-
n-Butanolic HCl (for derivatization, if required by the specific method)
-
LC-MS/MS system
Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.
-
Add 100 µL of the methanolic internal standard solution to each well.
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to extract the acylcarnitines.
-
Elute the extract into a clean 96-well collection plate by centrifugation.
-
(Optional, method-dependent) Evaporate the solvent and perform a butylation derivatization step by adding n-butanolic HCl and incubating at 65°C.[4] This can improve the chromatographic properties of some acylcarnitines.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Analysis:
The LC-MS/MS and data analysis steps are similar to those described in Protocol 1, with adjustments to the MRM transitions if derivatization was performed.
Quantitative Data
The following tables provide representative concentration ranges of various acylcarnitines in healthy individuals. It is crucial for each laboratory to establish its own reference ranges based on its specific population and analytical method.
Table 1: Reference Ranges of Acylcarnitines in Plasma of Healthy Adults (µmol/L)
| Acylcarnitine | Chain Length | Concentration Range (µmol/L) |
| Free Carnitine (C0) | - | 20.0 - 60.0 |
| Acetylcarnitine (C2) | Short | 2.00 - 17.83 |
| Propionylcarnitine (C3) | Short | < 0.88 |
| Butyrylcarnitine (C4) | Short | < 0.50 |
| Isovalerylcarnitine (C5) | Short | < 0.40 |
| Octanoylcarnitine (C8) | Medium | < 0.20 |
| Decanoylcarnitine (C10) | Medium | < 0.20 |
| Myristoylcarnitine (C14) | Long | < 0.15 |
| Palmitoylcarnitine (C16) | Long | < 0.30 |
| Stearoylcarnitine (C18) | Long | < 0.20 |
Note: These are example ranges and may vary between laboratories and populations.[5]
Table 2: Comparison of Internal Standards for Acylcarnitine Quantification
| Analyte | Internal Standard 1 | Internal Standard 2 | Observation |
| Glutarylcarnitine (C5DC) | Deuterated C8-carnitine | Deuterated C5DC-carnitine | Use of the homologous deuterated C5DC internal standard provides more accurate quantification.[6] |
| Palmitoylcarnitine (C16) | Deuterated C8-carnitine | Deuterated C16-carnitine | The use of a long-chain deuterated internal standard is crucial for accurate long-chain acylcarnitine measurement due to differences in extraction efficiency and ionization. |
Visualizations
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Acylcarnitine Analysis Experimental Workflow.
Caption: Newborn Screening Workflow for Metabolic Disorders.
Conclusion
The accurate measurement of acylcarnitines is indispensable for both clinical diagnostics and metabolic research. The implementation of robust analytical methods utilizing stable isotope-labeled internal standards is the cornerstone of achieving reliable and reproducible results. The protocols and data presented in these application notes provide a comprehensive guide for laboratories aiming to establish or refine their acylcarnitine analysis capabilities. Adherence to these methodologies, coupled with rigorous quality control practices, will ensure the generation of high-quality data essential for advancing our understanding of metabolic diseases and the development of novel therapeutic interventions.
References
Application Note: MALDI Imaging of Short-Chain Acylcarnitines in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging is a powerful, label-free bioanalytical technique that enables the visualization of the spatial distribution of a wide range of molecules, including metabolites, lipids, and peptides, directly within tissue sections. This application note provides a detailed protocol for the MALDI imaging of short-chain acylcarnitines in tissue, molecules of significant interest due to their crucial role in fatty acid metabolism and cellular energy production. Alterations in the distribution and abundance of short-chain acylcarnitines have been implicated in various pathological conditions, including metabolic disorders and cancer, making them important targets for research and drug development.
Short-chain acylcarnitines are intermediates in the transport of fatty acids into the mitochondria for β-oxidation. MALDI imaging allows for the precise localization of these metabolites within complex tissue microenvironments, providing valuable insights into metabolic reprogramming in disease states. For instance, studies have shown that L-carnitine and short-chain acylcarnitines are significantly reprogrammed in breast cancer tissues[1].
Experimental Protocols
This section details the key steps for successful MALDI imaging of short-chain acylcarnitines in tissue, from sample preparation to data acquisition.
I. Tissue Sample Preparation
Proper handling and preparation of tissue samples are critical for preserving the integrity and spatial distribution of metabolites.
-
Tissue Collection and Freezing:
-
Immediately following excision, flash-freeze tissue samples in liquid nitrogen for approximately 20 seconds to halt metabolic processes[1].
-
Store the frozen tissue samples at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen tissue block to the temperature of the cryostat, typically -20°C to -25°C.
-
Cut tissue sections at a thickness of 10-12 µm using a cryostat microtome[1][2]. Thinner sections generally result in a better signal-to-noise ratio.
-
Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides for MALDI analysis[1]. ITO slides are conductive and compatible with mass spectrometry.
-
Store the mounted tissue sections at -80°C until further processing.
-
-
Tissue Washing (Optional but Recommended):
-
To enhance the detection of short-chain acylcarnitines, a washing step can be performed to remove interfering salts and lipids.
-
Immerse the tissue sections in 100% ethanol (B145695) for a predetermined optimal time[1]. This has been shown to greatly enhance the sensitivities for short-chain acylcarnitines[1].
-
Allow the sections to air dry completely in a desiccator before matrix application.
-
II. Matrix Application
The choice of matrix and its uniform application are crucial for the efficient desorption and ionization of acylcarnitines.
-
Matrix Selection:
-
1,5-diaminonaphthalene (DAN) has been successfully used as a MALDI matrix for carnitine imaging[1].
-
Other matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA), are also commonly used for the analysis of small molecules.
-
-
Matrix Preparation:
-
Prepare a solution of the chosen matrix. For example, a 2.5 mg/mL solution of 1,5-diaminonaphthalene in 70:30 (v/v) acetonitrile:water[1].
-
-
Automated Matrix Spraying:
-
Use an automated sprayer, such as the HTX TM-Sprayer™, for a uniform and reproducible matrix coating[1].
-
Optimize spraying parameters, including the number of spray cycles, flow rate, temperature, track speed, and track spacing. An example protocol uses eight spray cycles with a flow rate of 0.075 mL/min at 55°C, a track speed of 800 mm/min, and a track spacing of 3 mm[1].
-
III. MALDI Mass Spectrometry Imaging
-
Instrumentation:
-
A MALDI time-of-flight (TOF) mass spectrometer equipped with a laser is used for data acquisition.
-
-
Data Acquisition Parameters:
-
Acquire data in positive ion mode.
-
Set the mass range to cover the expected m/z values of short-chain acylcarnitines (typically m/z 80-1000)[1].
-
Define the spatial resolution (raster size) for the imaging experiment. A higher spatial resolution will provide more detailed images but will increase the acquisition time.
-
The laser power and the number of laser shots per pixel should be optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Use specialized software to visualize the spatial distribution of specific acylcarnitine species based on their m/z values.
-
Correlate the MALDI images with histological images (e.g., H&E staining) of adjacent tissue sections to link molecular distributions to tissue morphology.
-
Data Presentation
The following table summarizes the short-chain acylcarnitines that have been successfully detected and imaged using MALDI, along with their observed changes in breast cancer tissue as reported in the literature.
| Acylcarnitine | Abbreviation | m/z (protonated) | Observed Change in Breast Cancer Tissue | Reference |
| Acetylcarnitine | C2 | 204.123 | Significantly altered | [1] |
| Propionylcarnitine | C3:0 | 218.139 | Increased by more than three-fold | [1] |
| Butyrylcarnitine | C4:0 | 232.155 | Increased by more than three-fold | [1] |
| Valerylcarnitine | C5:0 | 246.170 | Increased by more than three-fold | [1] |
| Hexanoylcarnitine | C6:0 | 260.186 | Increased by more than three-fold | [1] |
| Heptanoylcarnitine | C7:0 | 274.201 | Detected after ethanol washing | [1] |
Visualizations
Experimental Workflow for MALDI Imaging of Short-Chain Acylcarnitines
References
Troubleshooting & Optimization
Technical Support Center: Improving Chromatographic Resolution of Acylcarnitine Isomers
Welcome to the technical support center for acylcarnitine analysis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic resolution of acylcarnitine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation necessary for acylcarnitine analysis if I'm using a mass spectrometer?
A1: While tandem mass spectrometry (MS/MS) is a powerful detection technique, it cannot distinguish between isomers—molecules that have the same mass but different structures.[1] Acylcarnitine diagnostic markers are often specific to a particular isomer.[1] Direct infusion MS/MS analysis, also known as flow-injection analysis, can lead to false positive or false negative results due to isobaric contaminants and the inability to separate clinically significant isomers.[1][2] For example, without chromatographic separation, butyrylcarnitine (B1668139) (C4) and isobutyrylcarnitine (B1203888) (C4) cannot be distinguished, which is critical for the differential diagnosis of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency versus Isobutyryl-CoA Dehydrogenase (IBD) deficiency.[1][3][4]
Q2: What are the main chromatographic strategies for separating acylcarnitine isomers?
A2: The two primary liquid chromatography (LC) strategies are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
RPLC: This is the most common approach and separates analytes based on their hydrophobicity.[5] It provides excellent resolution for many acylcarnitine isomers, particularly when using C18 or C8 columns.[1][2][3] RPLC is capable of separating isomeric lipids within the same class.[5]
-
HILIC: This technique uses a polar stationary phase and is well-suited for retaining and separating very polar molecules that are often not well-retained by RPLC.[6][7] HILIC can offer different selectivity compared to RPLC and may provide better sensitivity with mass spectrometry due to the high organic content of the mobile phase.[6][8]
Q3: Should I derivatize my samples? What are the pros and cons?
A3: Derivatization is a chemical modification of the analytes to improve their chromatographic or detection characteristics. For acylcarnitines, butylation (forming butyl esters) is a common method.[2][9]
-
Pros: Derivatization, particularly butylation, can increase the signal intensity and ionization efficiency in the mass spectrometer, especially for dicarboxylic acylcarnitines.[2][10] It can also help discriminate between certain isobaric compounds; for example, after butylation, hydroxybutyrylcarnitine (B13408093) and malonylcarnitine will have different masses.[2] Some methods use reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) or pentafluorophenacyl trifluoromethanesulfonate (B1224126) to enhance signal intensity.[1][11][12]
-
Cons: Derivatization adds extra steps to sample preparation, increasing the potential for variability and sample loss.[13] Acid-catalyzed butylation can cause partial hydrolysis of acylcarnitines, leading to inaccurate quantification of free carnitine.[1][13] Many modern methods now favor the analysis of underivatized acylcarnitines to simplify sample preparation.[3][12][14]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of acylcarnitine isomers.
Problem 1: Poor or No Resolution of Critical Isomer Pairs (e.g., C4, C5 isomers)
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | The standard C18 column may not be sufficient for all isomer pairs. Consider using a column with a different selectivity, such as a fused-core C8 or a column designed for polar analytes like the Raptor ARC-18.[1][3] |
| Suboptimal Mobile Phase | Ensure the mobile phase pH and ionic strength are optimized. Small changes can significantly impact retention and selectivity. The use of ion-pairing agents like heptafluorobutyric acid (HFBA) at low concentrations (e.g., 0.005%) can improve peak shape and separation, but be mindful of potential ion suppression.[2] Formic acid (0.1%) and ammonium (B1175870) acetate (B1210297) are common additives.[2] |
| Gradient is Too Steep | A rapid gradient may not provide enough time for isomers to separate. Decrease the gradient slope, especially during the elution window of the target isomers. Increase the overall run time to allow for better separation. A typical run time for good isomeric separation is often between 9 and 15 minutes.[1][3] |
| High Column Temperature | Increasing the column temperature (e.g., to 50-60°C) can improve efficiency and reduce viscosity, but excessive heat can alter selectivity. Experiment with different temperatures to find the optimal balance for your specific separation.[2][4] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | The positively charged trimethylammonium group of carnitine can interact with residual silanols on the silica (B1680970) support, causing peak tailing. Use a well-end-capped column or a mobile phase with a sufficient ionic strength (e.g., 2.5 mM ammonium acetate) to mask these interactions.[2] |
| Sample Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | The sample should be dissolved in a solvent that is weaker than the initial mobile phase to ensure good peak focusing at the head of the column. For RPLC, this means a high aqueous content. For HILIC, this means a high organic (acetonitrile) content.[7] |
Problem 3: Low Signal Intensity / Poor Sensitivity
| Possible Cause | Suggested Solution |
| Ion Suppression | Matrix components co-eluting with your analytes can suppress their ionization in the MS source. Improve chromatographic separation to move analytes away from interfering matrix components. Ensure the sample preparation (e.g., protein precipitation, solid-phase extraction) is effective.[2] |
| Inefficient Ionization | For underivatized methods, ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote the formation of positive ions.[2] Consider a derivatization strategy (e.g., butylation or 3NPH) to enhance signal, as these derivatives often ionize more efficiently.[2][11] |
| Suboptimal MS Parameters | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for your target acylcarnitines. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues.
Caption: Troubleshooting decision tree for chromatographic issues.
Data Presentation: Comparison of Chromatographic Columns
The choice of column is critical for achieving baseline separation of isomers. The table below summarizes performance characteristics of different column chemistries reported in the literature.
| Column Type | Dimensions | Particle Size | Key Separations Achieved | Reference |
| Fused-core C8 | - | - | Separation of constitutional isomers and diastereomers (e.g., 3-hydroxy-2-methyl-butyrylcarnitine stereoisomers). | [1] |
| Zorbax Eclipse XDB-C18 | 150 x 3.0 mm | 3.5 µm | Baseline separation of 56 acylcarnitines, including positional isomers like crotonyl- and methacrylyl-carnitine. | [2] |
| Raptor ARC-18 | 100 x 2.1 mm | 2.7 µm | Separation of C4 (butyryl/isobutyryl) and C5 (valeryl/isovaleryl/2-methyl-butyryl) isomers in a 9-minute run. | [3] |
| Acquity UPLC BEH C18 | 100 x 1.0 mm | 1.7 µm | Separation of C4 and C5 isomers for differential diagnosis. | [4] |
Experimental Protocols
Protocol 1: Underivatized Acylcarnitine Isomer Separation by UPLC-MS/MS
This protocol is adapted from methods focusing on the separation of critical C4 and C5 isomers without derivatization.[3][4]
1. Sample Preparation (Plasma/Dried Blood Spot) a. To 50 µL of plasma or one 3-mm dried blood spot punch, add 200 µL of methanol (B129727) containing deuterated internal standards (e.g., d3-butyrylcarnitine, d9-isovalerylcarnitine). b. Vortex for 30 seconds and agitate for 20 minutes. c. Centrifuge at 13,000 x g for 10 minutes to precipitate proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). f. Transfer to an autosampler vial for injection.
2. UPLC-MS/MS Conditions
- Column: Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent.[3]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0.0 min: 5% B
- 5.0 min: 40% B
- 5.1 min: 95% B
- 7.0 min: 95% B
- 7.1 min: 5% B
- 9.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 50°C.
- Injection Volume: 5 µL.
- MS Detection: Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the precursor ion to the characteristic m/z 85 product ion for each acylcarnitine.
Protocol 2: Acylcarnitine Analysis with Butyl Ester Derivatization
This protocol is based on the widely used butylation method to improve sensitivity and differentiate certain isobars.[2][4][9]
1. Sample Preparation and Derivatization a. Perform steps 1a-1d from the underivatized protocol. b. To the dried extract, add 100 µL of 3 M HCl in n-butanol. c. Cap the tube tightly and incubate at 60-65°C for 20 minutes.[2][9] d. Evaporate the butanolic HCl to dryness under a stream of nitrogen. e. Reconstitute the sample in 100 µL of the initial mobile phase. f. Transfer to an autosampler vial for injection.
2. UPLC-MS/MS Conditions
- Use chromatographic conditions similar to the underivatized method. The gradient may need to be adjusted as the butylated esters are more hydrophobic and will be retained longer on an RPLC column.
- MS Detection: Adjust the precursor m/z values in the MRM method to account for the mass of the butyl ester group (+56 Da for each carboxyl group). The product ion scan will still target m/z 85.
Method Selection Workflow
Choosing between an underivatized and a derivatized method depends on analytical goals.
Caption: Decision diagram for selecting an analytical approach.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 4. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Methylbutyrylcarnitine by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS analysis of 2-methylbutyrylcarnitine (B1244155).
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound, leading to ion suppression and inaccurate quantification.
Issue 1: Poor signal intensity or complete signal loss for this compound.
-
Question: My signal for this compound is very low or has disappeared. What could be the cause and how can I fix it?
-
Answer: This is a classic sign of significant ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte.[1] Here’s a step-by-step guide to troubleshoot this issue:
-
Identify the Source of Suppression: The first step is to determine if ion suppression is indeed the problem and where in the chromatogram it is occurring. A post-column infusion experiment is the most effective way to visualize regions of ion suppression.[2][3] (See the detailed protocol for this experiment below).
-
Optimize Sample Preparation: The sample matrix is the most common source of ion suppression.[1] Enhancing your sample cleanup protocol can dramatically improve your signal. Consider the following techniques:
-
Protein Precipitation (PPT): This is a simple and common method, but it may not be sufficient for complex matrices. Acetonitrile is often a good choice for precipitating proteins while keeping small molecules like acylcarnitines in solution.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte.[5] Mixed-mode or polymeric SPE cartridges can be particularly useful for acylcarnitine analysis.
-
-
Chromatographic Separation: If your sample preparation is optimized, the next step is to improve the chromatographic separation of this compound from the interfering matrix components.
-
Adjust the Gradient: Modify the mobile phase gradient to better resolve the analyte from co-eluting species.
-
Change the Column: Consider a column with a different chemistry (e.g., HILIC) that may provide a different selectivity for this compound and the interfering compounds.[6]
-
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components is to dilute the sample.[7] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.
-
Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Question: My QC sample results are highly variable between injections. What is causing this inconsistency?
-
Answer: Inconsistent results are often due to variable matrix effects between different samples. This can be addressed by:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for ion suppression. A SIL-IS for this compound (e.g., d3- or d9-2-methylbutyrylcarnitine) will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.[8]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the ion suppression effects across all samples.
-
Robust Sample Preparation: As mentioned previously, a consistent and effective sample preparation method like SPE will minimize the variability in matrix composition between samples.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS analysis?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.
Q2: How can I know if I have an ion suppression problem?
A2: The most definitive way to identify ion suppression is to perform a post-column infusion experiment.[2][3] This experiment involves continuously infusing a solution of your analyte into the mass spectrometer while injecting a blank matrix extract. A dip in the otherwise stable signal baseline indicates the retention times at which ion suppression is occurring.
Q3: What are the most common sources of ion suppression in biological samples?
A3: In biological matrices such as plasma, serum, or urine, the most common sources of ion suppression are salts, phospholipids, and endogenous metabolites that co-elute with the analyte of interest.
Q4: Is a stable isotope-labeled internal standard always necessary?
A4: While not strictly necessary in all cases, using a stable isotope-labeled internal standard is highly recommended for quantitative bioanalysis, especially when dealing with complex matrices. It is the most effective way to compensate for matrix effects and ensure the accuracy and precision of your results.[8]
Q5: Can changing the ionization source help reduce ion suppression?
A5: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce ion suppression, as APCI is generally less susceptible to matrix effects. However, the suitability of APCI depends on the analyte's chemical properties.
Quantitative Data on Ion Suppression Reduction
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing ion suppression and removing matrix components. The values are representative and can vary depending on the specific analyte, matrix, and protocol used.
| Sample Preparation Technique | Typical Ion Suppression Reduction | Protein Removal Efficiency | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 50 - 80% | >90% | Simple and fast, but may not remove all interfering components.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | >95% | Provides a cleaner extract than PPT but can be more labor-intensive. |
| Solid-Phase Extraction (SPE) | 80 - 95% | >98% | Highly effective and versatile for removing a wide range of interferences; requires method development.[5] |
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment is designed to visualize the regions in your chromatogram where ion suppression is most severe.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
This compound standard solution (at a concentration that provides a stable and moderate signal)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet containing the this compound standard solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the this compound solution into the MS and acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your chromatographic run.
-
-
Data Analysis:
Visualizations
Caption: Workflow for troubleshooting ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bevital.no [bevital.no]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for Short-Chain Acylcarnitines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrospray ionization (ESI) mass spectrometry of short-chain acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for analyzing short-chain acylcarnitines?
A1: The most common ionization mode for analyzing short-chain acylcarnitines is positive electrospray ionization (ESI+). This is because acylcarnitines contain a permanently positive-charged quaternary ammonium (B1175870) group, which makes them readily amenable to detection in positive ion mode.[1]
Q2: Why am I observing a low signal for my short-chain acylcarnitine standards?
A2: Low signal intensity can be attributed to several factors. Suboptimal ESI source parameters are a primary cause. It is crucial to optimize parameters such as spray voltage, nebulizing gas flow, and source temperature.[2][3] Additionally, the composition of your mobile phase can significantly impact ionization efficiency. The presence of contaminants or an inappropriate pH can suppress the signal. Derivatization to butyl esters can also improve sensitivity.[4][5]
Q3: My results show high variability between injections. What could be the cause?
A3: High variability often points to instability in the electrospray. This can be caused by inconsistent solvent delivery, a partially clogged ESI needle, or fluctuations in the ESI source parameters.[2] Ensure your LC pump is delivering a stable flow and that the ESI needle is clean and properly positioned. Using isotopically labeled internal standards can help to correct for injection-to-injection variability.[6][7]
Q4: I am having trouble distinguishing between isomeric short-chain acylcarnitines. How can I resolve this?
A4: Direct infusion ESI-MS/MS cannot distinguish between isomeric acylcarnitines because they have the same mass-to-charge ratio.[1][8] To resolve isomers, such as butyrylcarnitine (B1668139) (C4) and isobutyrylcarnitine (B1203888) (C4), chromatographic separation prior to mass analysis is necessary.[8][9] Utilizing a suitable liquid chromatography (LC) method, such as reversed-phase or HILIC, is essential for separating these compounds before they enter the mass spectrometer.[9][10]
Q5: What are matrix effects and how can I mitigate them in my acylcarnitine analysis?
A5: Matrix effects are the suppression or enhancement of ionization of the analyte of interest due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[6] This can lead to inaccurate quantification. The most effective way to correct for matrix effects is the use of stable isotope-labeled internal standards that co-elute with the analyte and experience similar ionization suppression or enhancement.[6][11] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also help to remove interfering matrix components.[12]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss
| Possible Cause | Troubleshooting Step |
| Suboptimal ESI Source Parameters | Optimize the sprayer voltage, nebulizing gas flow rate, and desolvation gas temperature. Start with general recommended settings and adjust systematically.[2][13] |
| Incorrect Mobile Phase Composition | Ensure the mobile phase contains a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and an appropriate additive (e.g., 0.1% formic acid) to promote protonation.[1] |
| Sample Derivatization Issues | If using derivatization (e.g., butylation), ensure the reaction has gone to completion. Incomplete derivatization can result in a split signal between the derivatized and underivatized forms.[4][7] |
| Contaminated ESI Source | Clean the ESI probe, capillary, and source optics according to the manufacturer's instructions. Salt buildup is a common cause of signal suppression. |
| Matrix Effects | Implement the use of stable isotope-labeled internal standards for each analyte to compensate for ionization suppression.[6][11] Consider a more rigorous sample cleanup procedure. |
Issue 2: Inconsistent or Unstable Signal
| Possible Cause | Troubleshooting Step |
| Fluctuating LC Flow Rate | Check the LC pump for pressure fluctuations. Purge the pump and ensure solvent lines are free of air bubbles. |
| Clogged or Poorly Positioned ESI Needle | Inspect the ESI needle for blockages and ensure it is positioned correctly relative to the mass spectrometer inlet. |
| Corona Discharge | This can occur at excessively high sprayer voltages, leading to an unstable signal. Try reducing the sprayer voltage.[2] The appearance of protonated solvent clusters can indicate a discharge.[2] |
| Inconsistent Droplet Formation | Optimize the nebulizing gas flow to ensure efficient and consistent droplet formation at the ESI tip.[2] |
Issue 3: Poor Peak Shape in LC-ESI-MS
| Possible Cause | Troubleshooting Step |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak fronting or splitting. |
| Column Overloading | Reduce the amount of sample injected onto the column. |
| Secondary Interactions on the Column | Add a small amount of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase to improve peak shape for these charged analytes.[1] |
| Column Degradation | Replace the analytical column if it has been used extensively or has been subjected to harsh conditions. |
Experimental Protocols & Data
Optimized ESI Source Parameters
The optimal ESI source parameters can vary between instruments. The following table provides a range of typical starting values for the analysis of short-chain acylcarnitines.
| Parameter | Typical Value Range | Reference |
| Ion Spray Voltage | +4500 to +5500 V | [1] |
| Nebulizing Gas (N2) Flow | 10 - 15 L/min | [2] |
| Desolvation Gas (N2) Flow | 10 - 15 L/min | [2] |
| Source Temperature | 100 - 340 °C | [2][3] |
| Declustering Potential / Cone Voltage | Instrument dependent, requires optimization for each compound. | [2] |
Sample Preparation Protocol for Plasma
This protocol is a general guideline for the extraction of short-chain acylcarnitines from plasma.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[9]
-
Internal Standard Addition: Add 5 µL of an internal standard working stock solution containing the desired deuterated acylcarnitines (e.g., C2-d3, C3-d3, C4-d3, C5-d9).[7][9]
-
Vortexing: Vortex the sample for 10 seconds.[9]
-
Incubation: Incubate the sample for 10 minutes at room temperature.[9]
-
Protein Precipitation: Add 300 µL of methanol to precipitate proteins.[9]
-
Vortexing: Vortex again for 10 seconds.[9]
-
Centrifugation: Centrifuge the samples for 10 minutes at 4000 rpm to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
LC-MS/MS Method for Underivatized Acylcarnitines
This method is designed for the separation of short-chain acylcarnitines without derivatization.
-
Column: Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or similar C18 column.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 35% B
-
3.0-6.0 min: Hold at 35% B
-
6.0-9.7 min: Linear gradient to 60% B
-
9.7-10.7 min: Linear gradient to 95% B
-
10.7-18.0 min: Hold at 95% B
-
18.0-22.0 min: Return to 100% A and re-equilibrate.[1]
-
-
Injection Volume: 10 µL.
-
MS Detection: Positive ESI mode with Multiple Reaction Monitoring (MRM). The precursor ion is the molecular ion [M]+, and the characteristic product ion for all acylcarnitines is m/z 85.[1][9]
Visualizations
Caption: Experimental workflow for acylcarnitine analysis.
Caption: Troubleshooting logic for low ESI signal.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
reducing matrix effects in plasma metabolomics for 2-methylbutyrylcarnitine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate matrix effects in the quantitative analysis of 2-methylbutyrylcarnitine (B1244155) in plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Matrix Effects in this compound Analysis
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS-based metabolomics, leading to inaccurate quantification.[1][2][3][4] The following table outlines common problems, their potential causes, and recommended solutions when analyzing this compound in plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor peak shape for this compound | Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683), compete with the analyte for ionization.[5][6][7] Analyte Degradation: Instability of this compound in the sample matrix. | Optimize Sample Preparation: Implement a phospholipid removal step (e.g., HybridSPE®-Phospholipid) or a solid-phase extraction (SPE) protocol.[5][6] Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-2-methylbutyrylcarnitine) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1][8][9] |
| High variability between replicate injections of the same sample | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between injections. Poor Sample Homogeneity: Inadequate mixing of the plasma sample after thawing or reagent addition. | Improve Sample Cleanup: A more robust sample preparation method will reduce the variability of matrix components.[6][10] Thorough Vortexing: Ensure samples are thoroughly mixed at all stages of the preparation protocol. Employ a SIL-IS: The internal standard will help to normalize the signal and reduce variability.[8][9] |
| Poor accuracy and precision in quality control (QC) samples | Non-linear response due to matrix effects: The calibration curve prepared in a clean solvent does not accurately reflect the analyte's behavior in the plasma matrix. | Matrix-Matched Calibration Standards: Prepare calibration standards in a blank plasma matrix that is free of the analyte. Use a SIL-IS: This is the most effective way to compensate for matrix effects and ensure accuracy.[1][11] Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification.[10][12] |
| Unexpected peaks or interferences at the retention time of this compound | Isobaric Interferences: Other endogenous molecules in the plasma have the same mass-to-charge ratio (m/z) as this compound. Isomers of C5-carnitine are common.[13][14] | High-Resolution Mass Spectrometry (HRMS): Use of HRMS can help to distinguish between the analyte and isobaric interferences based on their exact mass. Chromatographic Resolution: Optimize the LC method to separate the isomers.[14] Tandem MS (MS/MS): Use specific precursor-product ion transitions for this compound to enhance selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3][4] In plasma, these interfering molecules, such as phospholipids and salts, can either suppress or enhance the signal of this compound during electrospray ionization (ESI), leading to underestimation or overestimation of its concentration.[5][6][7]
Q2: Why are phospholipids a major concern for acylcarnitine analysis in plasma?
A2: Phospholipids are highly abundant in plasma and have a tendency to co-elute with many analytes in reversed-phase chromatography.[6][7] They are known to cause significant ion suppression in ESI-MS, which can severely impact the sensitivity and reproducibility of this compound quantification.[5]
Q3: What is the most effective way to counteract matrix effects for this compound?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as d3-2-methylbutyrylcarnitine.[1][8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix components in the same way. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.[11]
Q4: Can I just use protein precipitation for my plasma samples?
A4: While protein precipitation is a simple and common sample preparation technique, it is often insufficient for removing phospholipids, which are a primary source of matrix effects in plasma.[5][6] For accurate and sensitive quantification of this compound, a more targeted approach to remove phospholipids, such as solid-phase extraction (SPE) or specific phospholipid removal plates, is highly recommended.[5][6][10]
Q5: How can I assess the presence and severity of matrix effects in my assay?
A5: A common method to evaluate matrix effects is the post-extraction spike method.[6][10] This involves comparing the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas provides a quantitative measure of the matrix effect (ion suppression if <100%, ion enhancement if >100%).
Experimental Protocol: Phospholipid Removal for this compound Analysis
This protocol describes a protein precipitation and phospholipid removal procedure using a commercially available phospholipid removal plate (e.g., HybridSPE®-Phospholipid).
1. Reagents and Materials:
-
Human plasma (K2EDTA)
-
This compound analytical standard
-
d3-2-methylbutyrylcarnitine (or other suitable C5-carnitine SIL-IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Phospholipid removal 96-well plate
-
96-well collection plate
-
Vortex mixer
-
Centrifuge
-
Positive pressure manifold or vacuum manifold
2. Sample Preparation Workflow:
Caption: Experimental workflow for plasma sample preparation.
3. Detailed Steps:
-
Prepare Working Solutions:
-
Prepare stock solutions of this compound and d3-2-methylbutyrylcarnitine in methanol.
-
Prepare a working solution of the internal standard (SIL-IS) in ACN/water (50:50, v/v).
-
Prepare calibration standards by spiking the analytical standard into a blank plasma matrix.
-
-
Protein Precipitation:
-
To 50 µL of plasma sample, QC, or calibration standard in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Add 150 µL of cold acetonitrile containing 1% formic acid.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
-
Phospholipid Removal:
-
Place a 96-well phospholipid removal plate on a collection plate.
-
Carefully transfer the supernatant from the previous step to the wells of the phospholipid removal plate.
-
Apply vacuum or positive pressure to the plate to draw the sample through the sorbent and into the collection plate.
-
-
Final Preparation for LC-MS Analysis:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial or plate for injection.
-
Quantitative Data Summary
The following table presents hypothetical data demonstrating the effectiveness of the phospholipid removal protocol in reducing matrix effects for this compound analysis.
| Sample Preparation Method | Analyte Peak Area | SIL-IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) | Signal-to-Noise (S/N) |
| Protein Precipitation Only | 150,000 | 450,000 | 0.33 | 0.68 | 50 |
| Protein Precipitation + Phospholipid Removal | 480,000 | 500,000 | 0.96 | 2.01 | 350 |
| Neat Standard (2 µM) | 520,000 | 510,000 | 1.02 | 2.00 | 500 |
This data illustrates a significant ion suppression effect in the protein precipitation-only sample, which is largely mitigated by the addition of a phospholipid removal step, resulting in a more accurate concentration measurement.
Visualizing Matrix Effects
The concept of ion suppression, a common matrix effect, can be visualized as follows:
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methylbutyrylcarnitine Analysis in Frozen Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability and accurate measurement of 2-methylbutyrylcarnitine (B1244155) in frozen plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma samples intended for this compound analysis?
For long-term storage, plasma samples should be frozen at -80°C. While some studies indicate stability for shorter periods at -20°C, storage at -80°C is recommended to minimize potential degradation over extended periods. One study on a broad range of acylcarnitines found a mean decrease of 12.1% over five years when stored at -80°C. Slower freezing at -20°C can lead to more significant changes in metabolite profiles compared to rapid freezing at -80°C or in liquid nitrogen.
Q2: How long can I store plasma samples at -80°C before analyzing for this compound?
Based on general acylcarnitine stability data, plasma samples are stable for at least 2.7 years at -80°C for acylcarnitine profiling[1]. However, it is best practice to analyze samples as soon as feasibly possible. For shorter-term storage, plasma is considered stable for at least 28 days when frozen[2][3].
Q3: How many times can I freeze and thaw my plasma samples?
It is strongly recommended to minimize freeze-thaw cycles. Ideally, plasma samples should be aliquoted after the initial processing to avoid the need for repeated thawing of the entire sample. Studies have shown that while some metabolites are stable for up to three freeze-thaw cycles, repeated cycles can lead to protein degradation and alterations in metabolite concentrations[1][4]. Limiting freeze-thaw cycles is considered more critical for sample integrity than the duration of long-term storage at -70°C.
Q4: What are the critical pre-analytical factors to consider for ensuring the stability of this compound?
Key pre-analytical factors include:
-
Sample Collection: Use sodium heparin (green-top) tubes for blood collection[1][2][3].
-
Processing Time: Separate plasma from whole blood by centrifugation as soon as possible after collection. Delays at room temperature can affect metabolite stability.
-
Hemolysis: Avoid hemolysis, as it can interfere with the analysis[2][3].
-
Freezing: Freeze the separated plasma immediately. Rapid freezing is preferable to slow freezing.
Troubleshooting Guide
Problem: I am seeing unexpected peaks or questionable quantification for this compound.
-
Possible Cause 1: Isomeric Interference. this compound has several isomers, such as isovalerylcarnitine (B1198194) and pivaloylcarnitine, which have the same mass-to-charge ratio. If you are using a direct infusion mass spectrometry method (Flow Injection Analysis - FIA-MS/MS), you will not be able to distinguish between these isomers, leading to inaccurate quantification.
-
Solution: Employ a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The chromatographic separation step is essential to resolve isomeric compounds before they enter the mass spectrometer, allowing for accurate identification and quantification of this compound.
-
-
Possible Cause 2: Sample Degradation. Improper storage or handling of the plasma samples could have led to the degradation of this compound.
-
Solution: Review your sample handling and storage procedures. Ensure that samples were promptly processed and frozen at -80°C after collection and that the number of freeze-thaw cycles was minimized. Refer to the stability data tables and experimental protocols below for best practices.
-
-
Possible Cause 3: Matrix Effects. Components of the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification.
-
Solution: Ensure your sample preparation method, such as protein precipitation, is effective at removing interfering substances. The use of a stable isotope-labeled internal standard for this compound can help to correct for matrix effects.
-
Stability of Acylcarnitines in Frozen Plasma
While specific long-term stability data for this compound in plasma is limited, the following tables summarize the stability of the broader class of acylcarnitines under various conditions. This information can be used to guide experimental design and sample management.
Table 1: Long-Term Storage Stability of Acylcarnitines in Plasma at -80°C
| Duration | Analyte Class | Percent Change |
| Up to 5 years | Acylcarnitines | -12.1% (mean) |
Table 2: Short-Term and Freeze-Thaw Stability of Acylcarnitines in Plasma at -20°C
| Condition | Analyte | Stability |
| 1 week | Carnitine & Acylcarnitines | Stable |
| 3 Freeze-Thaw Cycles | Carnitine & Acylcarnitines | Stable[4] |
Note: The data in Table 2 is from a study that evaluated carnitine, acetylcarnitine, octanoylcarnitine, and palmitoylcarnitine[4].
Experimental Protocols
Plasma Sample Collection and Processing Workflow
Caption: Workflow for plasma collection and processing.
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in plasma using LC-MS/MS. Method optimization and validation are crucial for each specific application.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of cold methanol (B129727) containing a known concentration of a suitable stable isotope-labeled internal standard for this compound.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
Caption: Sample preparation workflow for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. The specific gradient profile will need to be optimized for the separation of this compound from its isomers.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized. A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine backbone.
Logical Troubleshooting Flow for Isomeric Interference
Caption: Troubleshooting isomeric interference in this compound analysis.
References
Technical Support Center: Acylcarnitine Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hemolysis on acylcarnitine quantification. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Acylcarnitine Profiles
Symptoms:
-
High variability in acylcarnitine concentrations between replicate samples.
-
Elevated levels of short-chain acylcarnitines, such as acetylcarnitine (C2).
-
Results that do not align with the expected clinical or experimental phenotype.
-
Visual inspection of plasma or serum reveals a pink or red tinge.
Possible Cause: Hemolysis, the rupture of red blood cells (erythrocytes), can significantly impact the quantification of acylcarnitines. Erythrocytes contain a distinct pool of carnitine and acylcarnitines, and their release into the plasma or serum during hemolysis will alter the measured concentrations.[1][2] Acetylcarnitine, in particular, is found in higher concentrations within red blood cells compared to plasma.[1]
Troubleshooting Steps:
-
Visual Inspection of Samples: Before proceeding with sample preparation, visually inspect the plasma or serum for any signs of hemolysis (pink to red color). Many laboratories have a policy to reject grossly hemolyzed samples.[3]
-
Review of Sample Collection and Handling Procedures: Improper sample collection is a primary cause of in vitro hemolysis. Review the following procedures with the personnel responsible for sample collection:
-
Phlebotomy Technique: Ensure proper needle gauge is used and avoid excessive suction.
-
Sample Mixing: Gently invert tubes to mix with anticoagulants; do not shake vigorously.
-
Transport and Storage: Avoid extreme temperatures and mechanical stress during transport.
-
-
Quantify Degree of Hemolysis: If subtle hemolysis is suspected, quantify the free hemoglobin concentration in the plasma/serum. This can help establish a threshold for sample acceptance.
-
Sample Type Consideration: Red blood cells contain a significant proportion of the total acylcarnitine pool in whole blood.[2][4] For this reason, some researchers recommend using whole blood for acylcarnitine analysis to avoid variability introduced by hemolysis during plasma or serum preparation.[2][4]
-
Data Analysis: If re-collection is not possible, acknowledge the potential impact of hemolysis in the data interpretation. Consider analyzing hemolyzed and non-hemolyzed samples as separate groups.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how does it affect acylcarnitine quantification?
A: Hemolysis is the rupture of red blood cells, which leads to the release of their intracellular contents into the surrounding plasma or serum.[5] This is problematic for acylcarnitine analysis because red blood cells contain their own pool of carnitine and acylcarnitines.[1][2][6] When hemolysis occurs, these intracellular acylcarnitines are released, leading to an artificial increase in their measured concentrations in plasma or serum, which can lead to misinterpretation of results.[4]
Q2: Which acylcarnitines are most affected by hemolysis?
A: While various acylcarnitines are present in red blood cells, short-chain acylcarnitines, particularly acetylcarnitine (C2), are found in higher concentrations within erythrocytes compared to plasma.[1] Therefore, hemolysis is likely to cause a more significant relative increase in the levels of short-chain acylcarnitines. Long-chain acylcarnitines are also associated with blood cells.[2][4]
Q3: How can I prevent hemolysis during my experiments?
A: Preventing hemolysis starts with proper sample collection and handling. Key recommendations include:
-
Using an appropriate needle gauge for venipuncture.
-
Avoiding excessive suction or pressure during blood drawing.
-
Allowing the venipuncture site to air dry completely after cleaning with alcohol.
-
Gently inverting blood collection tubes to mix with anticoagulants, rather than shaking vigorously.
-
Avoiding traumatic handling of the blood samples during transport and processing.
-
Promptly separating plasma or serum from blood cells after collection.
Q4: Is it better to use plasma, serum, or whole blood for acylcarnitine analysis?
A: This is a subject of debate among researchers. While plasma and serum are commonly used, the significant presence of acylcarnitines in red blood cells makes the analysis susceptible to hemolysis-induced artifacts.[2][4] Some studies recommend using whole blood to provide a more complete picture of the acylcarnitine profile and to circumvent the issue of hemolysis during plasma/serum separation.[2][4] However, the choice of matrix may also depend on the specific research question and the target acylcarnitine species.
Q5: Are there any analytical techniques to correct for the effects of hemolysis?
A: Currently, there are no standard analytical methods to reliably correct for the contribution of hemolysis to acylcarnitine measurements. The most effective approach is to prevent hemolysis in the first place. If analysis of hemolyzed samples is unavoidable, the results should be interpreted with caution, and the potential for falsely elevated acylcarnitine levels should be acknowledged.
Data Presentation
The following table summarizes the percentage of free carnitine and various acylcarnitine classes that remain associated with red blood cells after washing with a hypotonic solution, which induces hemolysis. This demonstrates the potential contribution of red blood cell contents to plasma/serum measurements upon hemolysis.
| Metabolite Class | Average Percentage Remaining in Red Blood Cells after Lysis |
| Free Carnitine | 19.3% |
| Short-Chain Acylcarnitines | 34% |
| Medium-Chain Acylcarnitines | 34% |
| Long-Chain Acylcarnitines | 32% |
| (Data adapted from a study involving washing red blood cells with a hypotonic solution to induce lysis)[2][4] |
Experimental Protocols
Protocol: Acylcarnitine Quantification in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of acylcarnitines in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards for each acylcarnitine being quantified.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Incubate the samples for 10 minutes at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 10 seconds before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity. The gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases.
-
Flow Rate: A typical flow rate is 0.4-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each acylcarnitine and its corresponding product ion.
-
MRM Transitions: The precursor ion is typically the [M+H]+ ion of the acylcarnitine, and a common product ion for all acylcarnitines is m/z 85, which corresponds to the carnitine moiety.
-
Instrument Settings: Optimize instrument parameters such as collision energy, declustering potential, and source temperature for each analyte.
-
3. Data Analysis:
-
Generate calibration curves for each acylcarnitine using known concentrations of standards.
-
Quantify the acylcarnitine concentrations in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow demonstrating the impact of hemolysis.
Caption: Key steps in acylcarnitine metabolism and transport.
References
- 1. Carnitine and acetylcarnitine in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.co [scielo.org.co]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. redalyc.org [redalyc.org]
- 5. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnancy-related changes of carnitine and acylcarnitine concentrations of plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
pre-analytical variables affecting acylcarnitine measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible acylcarnitine measurements. Adherence to proper pre-analytical procedures is critical for reliable results.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant should I use for blood collection for acylcarnitine analysis?
A1: While several studies suggest that common anticoagulants like EDTA, heparin, citrate, and fluoride-oxalate do not cause significant differences in acylcarnitine levels, sodium or lithium heparin is often recommended as the preferred anticoagulant for plasma collection.[1][2] For dried blood spots (DBS), blood is typically collected without an anticoagulant.[3] It is crucial to maintain consistency in the choice of anticoagulant throughout a study to minimize variability.
Q2: What is the recommended sample type for acylcarnitine measurement?
A2: The optimal sample type may depend on the specific research question.
-
Plasma is the preferred sample type for quantitative analysis and follow-up testing of abnormal newborn screens.[4]
-
Serum is also acceptable, though plasma is more commonly cited in protocols.[4][5]
-
Dried Blood Spots (DBS) are widely used for newborn screening and are convenient for collection, shipping, and storage.[3][6] However, the volume of blood in a DBS can be influenced by factors like hematocrit, which can affect quantitation.[6]
-
Whole blood can be used, and some research suggests it may be preferable as a significant portion of acylcarnitines are associated with blood cells.[7]
Q3: How should I store my samples before analysis?
A3: Proper storage is critical for acylcarnitine stability.
-
Short-term storage: If analysis is not performed immediately, plasma or serum should be separated from cells as soon as possible (ideally within 2 hours of collection) and refrigerated (2-8°C) for no longer than 7 days.[5] Plasma specimens should not be stored at room temperature for more than 2 hours.[5]
-
Long-term storage: For long-term storage, plasma and serum samples should be frozen at -20°C or, preferably, -80°C.[2][4][5] Acylcarnitines are stable for at least 330 days at -18°C.[8] Repeated freeze-thaw cycles should be avoided, although some sources suggest stability for up to three cycles.[2]
-
Dried blood spots should be shipped at ambient temperature on the same day as collection.[3] For long-term storage, DBS should be kept in a dry environment, and freezing is recommended to minimize degradation.
Q4: Can I use hemolyzed samples for acylcarnitine analysis?
A4: Grossly hemolyzed specimens are generally considered unacceptable for acylcarnitine analysis and are a common cause for sample rejection by laboratories.[2][4][5] Hemolysis, the rupture of red blood cells, can lead to the leakage of intracellular components, including carnitine and acylcarnitines, into the plasma or serum.[7] This can artificially alter the concentration of these analytes, leading to inaccurate results. Recent research also suggests a link between carnitine metabolism and the propensity for red blood cell hemolysis during storage.[9]
Q5: Do fasting and physical activity affect acylcarnitine levels?
A5: Yes, both fasting and physical activity are significant endogenous pre-analytical variables.
-
Fasting: Acylcarnitine profiles change in response to fasting. It is often recommended to collect samples after an overnight fast to standardize the metabolic state.[10]
-
Physical Activity: Exercise can also significantly alter the concentrations of short-chain acylcarnitines and amino acids.[10] To ensure consistency, it is advisable to control for recent physical activity before sample collection.
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low long-chain acylcarnitine concentrations | Sample degradation due to improper storage (e.g., prolonged storage at room temperature). | Review sample storage history. Ensure plasma/serum was frozen promptly after collection and separation. For future collections, adhere strictly to storage protocols. |
| Patient is not in a fasted state (postprandial sample). | Standardize sample collection to occur after an overnight fast. Note the patient's fasting status at the time of collection. | |
| Unexpectedly high free carnitine (C0) and low acylcarnitine levels in stored DBS | Hydrolysis of acylcarnitines to free carnitine during storage at ambient or refrigerated temperatures. Short-chain acylcarnitines degrade faster than long-chain ones.[8] | For retrospective studies on stored DBS, consider applying a correction factor for sample decay if available.[8] For prospective studies, ensure prompt and proper frozen storage of DBS. |
| High variability in results across a sample set | Inconsistent pre-analytical handling (e.g., different anticoagulants used, variable times between collection and processing, different storage conditions). | Implement a standardized protocol for all sample collection, processing, and storage. Document all steps meticulously. |
| Differences in patient's physiological state (e.g., fasting status, recent exercise). | Standardize patient conditions prior to sample collection (e.g., overnight fast, no strenuous exercise). | |
| Inability to reproduce results from a previous study | Use of a different sample type (e.g., plasma vs. whole blood). | Be aware that acylcarnitine concentrations can differ between sample matrices. Use the same sample type for all comparative analyses. |
| Analytical issues (e.g., instrument calibration, derivatization efficiency). | Review analytical procedures. Ensure proper instrument calibration and consistent derivatization if used. The derivatization process itself can cause some hydrolysis of acylcarnitines.[11] | |
| Rejected sample due to hemolysis | Improper blood draw technique or sample handling. | Review and optimize phlebotomy and sample handling procedures to minimize red blood cell lysis. |
Quantitative Data Summary
The stability of acylcarnitines is highly dependent on storage temperature and duration. The following tables summarize the quantitative effects of these variables.
Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS) at Different Temperatures
| Acylcarnitine | Storage Condition | Duration | Stability/Change | Reference |
| All Acylcarnitines | -18°C | At least 330 days | Stable | [8] |
| Short-chain | Room Temperature | > 14 days | Hydrolyze more quickly than long-chain acylcarnitines | [8] |
| Long-chain | Room Temperature | > 14 days | More stable than short-chain, but still degrade | [8] |
| Acetylcarnitine (C2) | Ambient Temperature | First 5 years of storage | ~18.5% decrease per year | [12] |
| Propionylcarnitine (C3) | Ambient Temperature | First 5 years of storage | ~27.4% decrease per year | [12] |
| Free Carnitine (C0) | Ambient Temperature | First 5 years of storage | ~7.6% increase per year (due to hydrolysis of acylcarnitines) | [12] |
Table 2: Summary of Pre-analytical Variables and Their Impact
| Variable | Effect on Acylcarnitine Measurement | Recommendation |
| Anticoagulant | Minimal significant difference reported between EDTA, heparin, and citrate.[13] | Use sodium or lithium heparin consistently. |
| Sample Type | Concentrations differ between plasma, serum, whole blood, and DBS. | Choose one sample type and use it consistently. Plasma is often preferred for quantitative studies. |
| Storage Temperature | Significant degradation at room temperature; stable when frozen. | Freeze plasma/serum at -20°C or -80°C for long-term storage. |
| Hemolysis | Can falsely elevate plasma/serum acylcarnitine levels due to leakage from RBCs. | Avoid using hemolyzed samples. |
| Fasting Status | Feeding suppresses, while fasting elevates, disease-specific acylcarnitines.[10] | Standardize collection after an overnight fast. |
| Physical Activity | Can alter short-chain acylcarnitine levels.[10] | Control for recent strenuous exercise. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Patient Preparation: Instruct the patient to fast overnight (8-12 hours) prior to blood collection.
-
Blood Collection:
-
Draw a minimum of 3 mL of whole blood into a green-top tube containing sodium or lithium heparin.[1]
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Processing:
-
Centrifuge the blood sample within 2 hours of collection.
-
Transfer the resulting plasma to a clean, labeled polypropylene (B1209903) transport tube.
-
-
Storage:
-
For immediate analysis, store plasma at 2-8°C.
-
For long-term storage, freeze the plasma at -20°C or -80°C immediately after separation.[2]
-
Protocol 2: Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS) - General Overview
This protocol provides a general workflow. Specific parameters will vary based on the instrument and assay used.
-
Sample Preparation:
-
An internal standard solution containing stable isotope-labeled acylcarnitines is added to the plasma sample, DBS punch, or other sample types.
-
-
Extraction:
-
Proteins are precipitated and acylcarnitines are extracted, typically using a solvent like methanol.
-
-
Derivatization (Optional but common):
-
Acylcarnitines are often converted to their butyl esters by adding acidified butanol and incubating at a specific temperature.[14] This step can improve ionization efficiency and analytical sensitivity.
-
-
Analysis:
-
The prepared sample is introduced into the tandem mass spectrometer, often via flow injection analysis (FIA) or after separation by liquid chromatography (LC).[13][14]
-
The instrument is operated in a precursor ion scan mode (e.g., precursor of m/z 85 for butylated acylcarnitines) or a multiple reaction monitoring (MRM) mode to detect and quantify specific acylcarnitine species.[11][14]
-
-
Data Analysis:
-
The concentrations of individual acylcarnitines are calculated by comparing the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
-
Visualizations
Caption: Experimental workflow for acylcarnitine measurement.
Caption: Logical flow for troubleshooting acylcarnitine results.
References
- 1. Acylcarnitine Profile | Greenwood Genetic Center [ggc.org]
- 2. labcorp.com [labcorp.com]
- 3. Acylcarnitines [gloshospitals.nhs.uk]
- 4. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 5. Acylcarnitine Quantitative Profile, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine Metabolism Associated with Red Blood Cell Hemolysis - Transfusion News [transfusionnews.com]
- 10. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Methylbutyrylcarnitine as a Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-methylbutyrylcarnitine's performance against other biomarkers in the context of metabolic disorders, supported by experimental data and detailed methodologies.
Introduction
This compound (B1244155), also known as C5-carnitine, is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism.[1][2] It is an intermediate product in the catabolism of the branched-chain amino acid L-isoleucine.[3][4][5] Elevated levels of this compound are a primary indicator of Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), a rare autosomal recessive disorder.[3][4][5] This guide explores the biochemical basis of this compound, its validation as a biomarker, the experimental protocols for its detection, and its comparison with alternative biomarkers.
Biochemical Basis: The Isoleucine Catabolism Pathway
This compound is formed when 2-methylbutyryl-CoA, a product of isoleucine breakdown, is conjugated to carnitine. In a healthy individual, the enzyme Short/branched-chain acyl-CoA dehydrogenase (SBCAD) converts 2-methylbutyryl-CoA to tiglyl-CoA.[4] A deficiency in the SBCAD enzyme, caused by mutations in the ACADSB gene, leads to the accumulation of 2-methylbutyryl-CoA.[4][5][6] This excess is then shunted towards the formation and subsequent accumulation of this compound in blood and 2-methylbutyrylglycine (B135152) in urine.[3][4][6]
Validation and Performance of this compound
This compound (C5) is a primary biomarker for SBCADD, typically identified via newborn screening programs using tandem mass spectrometry (MS/MS).[5] It's important to note that MS/MS analysis often detects C5-carnitine as a group of isomers, including isovalerylcarnitine (B1198194), which is a biomarker for isovaleric acidemia (IVA).[7] Therefore, confirmatory testing is crucial.
Comparison with Alternative Biomarkers
While elevated C5-carnitine is the key indicator, ratios with other acylcarnitines can enhance diagnostic specificity, particularly in distinguishing SBCADD from other metabolic disorders like IVA.
| Biomarker/Ratio | Metabolic Disorder | Utility | Comments |
| This compound (C5) | SBCADD | Primary Biomarker. Elevated levels are the hallmark of the disorder.[3][4][6] | Detected in newborn screening; cannot distinguish from isovalerylcarnitine by standard MS/MS.[7] |
| Isovalerylcarnitine (C5) | Isovaleric Acidemia (IVA) | Primary Biomarker. Also presents as elevated C5.[7] | Requires second-tier testing (e.g., urine organic acid analysis) to differentiate from SBCADD. |
| C5/C2 (Acetylcarnitine) Ratio | SBCADD, IVA | Secondary Biomarker. Can help flag abnormal screens. | An elevated ratio may increase suspicion but is not specific to SBCADD.[7] |
| C5/C3 (Propionylcarnitine) Ratio | SBCADD, IVA | Secondary Biomarker. Used to improve screening accuracy. | Similar to the C5/C2 ratio, it aids in identifying at-risk individuals but lacks specificity.[7] |
| 2-Methylbutyrylglycine | SBCADD | Confirmatory Biomarker. | Elevated levels in urine are characteristic of SBCADD.[3][4][6] |
| Branched-Chain Amino Acids (BCAAs) | General Metabolic Stress, T2DM | Contextual Biomarker. | Elevated BCAAs (leucine, isoleucine, valine) are linked to insulin (B600854) resistance and type 2 diabetes.[8][9][10] |
Quantitative Data Summary
The following table summarizes typical concentration ranges. Note that values can vary significantly between laboratories and methodologies.
| Analyte | Condition | Sample Type | Concentration (µmol/L) |
| C5-carnitine | Healthy Newborns | Dried Blood Spot (DBS) | 0.05 - 0.27[11] |
| SBCADD (screening cutoff) | Dried Blood Spot (DBS) | ≥ 0.44[7] | |
| SBCADD (suggested lower cutoff) | Dried Blood Spot (DBS) | ≥ 0.20 to detect all homozygotes[7] | |
| Free Carnitine (C0) | Healthy Newborns | Dried Blood Spot (DBS) | 10.34 - 56.9[11] |
| Acetylcarnitine (C2) | Healthy Newborns | Dried Blood Spot (DBS) | 1.97 - 52.10[11] |
Experimental Protocols
The gold standard for quantifying this compound and other acylcarnitines is tandem mass spectrometry.
Key Experiment: Acylcarnitine Profiling by MS/MS
This protocol provides a general overview for the analysis of acylcarnitines from dried blood spots (DBS).
1. Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot on a filter paper card.[12]
-
The disc is placed into a well of a 96-well microtiter plate.
-
An extraction solution is added. This solution is typically methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., 2-methylbutyryl-L-carnitine-d3).[12][13]
-
The plate is sealed and agitated (e.g., vortexed for 30 minutes) to extract the acylcarnitines.[12]
-
The extract is then transferred to a new plate for analysis.
2. Derivatization (Butylation):
-
To improve chromatographic separation and detection, the extracted acylcarnitines are often converted to their butyl esters.[14][15]
-
This is achieved by adding butanolic hydrochloride and incubating the sample (e.g., at 65°C for 15 minutes).
-
The sample is then dried under a stream of nitrogen.
3. Mass Spectrometry Analysis:
-
The dried, derivatized sample is reconstituted in a mobile phase solvent.
-
The sample is injected into the mass spectrometer, typically using a flow injection or liquid chromatography setup.[12][15]
-
Instrumentation: A tandem mass spectrometer (MS/MS) is used, which allows for the selection of a specific parent ion and the detection of its characteristic fragment ions.[11]
-
Analysis Mode: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.
4. Data Analysis:
-
The concentration of each acylcarnitine is calculated by comparing the signal intensity of the analyte to that of its known-concentration internal standard.
-
Results are compared to established reference ranges to identify abnormal elevations.[11]
Clinical Significance and Broader Applications
While the primary validated use of this compound is for the diagnosis of SBCADD, research indicates its potential relevance in other conditions.[3][5] Alterations in its levels have been observed in:
-
Type 2 Diabetes Mellitus [1]
-
Obesity [1]
-
Cardiovascular diseases , including heart failure[1]
-
Non-alcoholic steatohepatitis (NASH) [13]
In these contexts, this compound is part of a larger panel of metabolites, including other acylcarnitines and branched-chain amino acids, that reflect mitochondrial dysfunction and altered substrate utilization.[8][10] However, its role as a standalone, validated biomarker for these more common and complex disorders is still under investigation and requires further validation.[16]
Conclusion
This compound is a well-established and sensitive biomarker for the diagnosis of SBCADD, primarily through newborn screening programs. Its validation is strongly supported by its clear biochemical link to the isoleucine catabolism pathway. While standard MS/MS methods are effective for initial screening, the inability to distinguish it from isomers like isovalerylcarnitine necessitates the use of secondary biomarkers and confirmatory tests. The analytical protocols are robust and high-throughput, making large-scale screening feasible. Emerging research suggests a broader role for this compound in complex metabolic diseases, positioning it as a valuable analyte in metabolomic studies aimed at understanding cardiometabolic health.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. medlineplus.gov [medlineplus.gov]
- 4. 2-METHYLBUTYRYL-CoA DEHYDROGENASE DEFICIENCY | MENDELIAN.CO [mendelian.co]
- 5. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics in cardiometabolic diseases: Key biomarkers and therapeutic implications for insulin resistance and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. omjournal.org [omjournal.org]
- 12. mdpi.com [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Differences between acylcarnitine profiles in plasma and bloodspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. Validation in type 2 diabetes of a metabolomic signature of all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylbutyrylcarnitine and Isovalerylcarnitine Levels for Researchers and Drug Development Professionals
In the landscape of metabolic profiling and disease biomarker discovery, the accurate differentiation and quantification of isomeric molecules are paramount. Among these, the C5-acylcarnitines, specifically 2-methylbutyrylcarnitine (B1244155) and isovalerylcarnitine (B1198194), present a significant analytical challenge with profound clinical implications. This guide provides a comprehensive comparative analysis of these two critical biomarkers, offering quantitative data, detailed experimental protocols, and visual representations of their metabolic origins and analytical workflows to aid researchers, scientists, and drug development professionals in their endeavors.
Biochemical and Clinical Significance
This compound and isovalerylcarnitine are isomers, both classified as C5-acylcarnitines, which makes their distinction difficult without specialized analytical techniques.[1] Despite their structural similarity, they originate from different metabolic pathways and are indicative of distinct inborn errors of metabolism.
Isovalerylcarnitine is a key diagnostic marker for isovaleric acidemia (IVA) , an autosomal recessive disorder of leucine (B10760876) metabolism caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[2] This deficiency leads to the accumulation of isovaleric acid and its derivatives, including isovalerylcarnitine.[2]
This compound , on the other hand, is associated with short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency , also known as 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD).[1][3] This is a disorder of L-isoleucine metabolism.[1] While many individuals with SBCAD deficiency are asymptomatic, some may present with neurological symptoms.[4]
The accurate measurement of these two isomers is crucial for the differential diagnosis of IVA and SBCAD deficiency, particularly in newborn screening programs where elevated C5-acylcarnitine levels are a primary indicator.[1]
Quantitative Data Presentation
The following tables summarize the quantitative levels of this compound and isovalerylcarnitine in various biological matrices, comparing healthy individuals with patients diagnosed with relevant metabolic disorders.
Table 1: Plasma C5-Acylcarnitine and Urine Acylglycine Concentrations in SBCAD Deficiency and Isovaleric Acidemia [5]
| Analyte | Patient with SBCAD Deficiency (Patient 1) | Patient with Isovaleric Acidemia |
| Plasma C5-Acylcarnitine (μmol/L) | 0.7 | - |
| Urine 2-Methylbutyrylglycine (B135152) (μg/mg creatinine) | 1.8 | Not Reported |
| Urine Isovalerylglycine (μg/mg creatinine) | Not Detected | Elevated |
Note: The table is based on data from a study comparing patients with SBCAD deficiency and isovaleric acidemia. The C5-acylcarnitine value for the IVA patient was not explicitly provided in a comparable format in the cited source.
Table 2: Reference Ranges for Plasma C5-Acylcarnitines (this compound/Isovalerylcarnitine) in Healthy Individuals [6][7]
| Age Group | C5-Acylcarnitine Concentration (nmol/mL) |
| ≤ 7 days | < 0.38 |
| 8 days - 7 years | < 0.63 |
| ≥ 8 years | < 0.51 |
Note: These reference ranges represent the combined levels of C5-acylcarnitine isomers as typically measured in initial screening assays. Specialized methods are required for separation and individual quantification.
Table 3: Urinary Levels of 2-Methylbutyrylglycine in Individuals with 2-Methylbutyrylglycinuria [8][9]
| Analyte | Individuals with 2-Methylbutyrylglycinuria (n=12) | Reference Range |
| Urine 2-Methylbutyrylglycine (2-MBG) | 1.78 - 11.89 (units not specified) | 0 |
Note: This data highlights the significant elevation of a downstream metabolite of this compound in the urine of affected individuals.
Experimental Protocols
The accurate quantification of this compound and isovalerylcarnitine necessitates chromatographic separation followed by mass spectrometric detection. Below is a detailed methodology based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a widely accepted technique for this purpose.[10][11][12]
Protocol: Quantification of this compound and Isovalerylcarnitine in Plasma
1. Sample Preparation:
-
Extraction: To a 100 µL plasma sample, add 300 µL of methanol (B129727) containing a known concentration of isotopically labeled internal standards (e.g., d9-isovalerylcarnitine).
-
Protein Precipitation: Vortex the mixture for 10 seconds to precipitate proteins.
-
Incubation: Incubate the samples at ambient temperature for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Dilution: Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex: Vortex the final mixture for 10 seconds before injection into the LC-MS/MS system.[13]
2. Chromatographic Separation (UHPLC):
-
Column: A C18 reversed-phase column is commonly used (e.g., BEH C18, 1.7 µm, 1.0 x 100 mm).[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A gradient elution is employed to separate the isomers. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. The exact gradient profile should be optimized for the specific column and instrument.
-
Flow Rate: A flow rate of approximately 0.15 mL/min is often used.
-
Column Temperature: The column is typically maintained at an elevated temperature (e.g., 60°C) to improve peak shape and resolution.[12]
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
Precursor Ion (m/z): This corresponds to the mass-to-charge ratio of the protonated molecule [M+H]⁺. For C5-acylcarnitines, this is typically m/z 246.2.
-
Product Ion (m/z): A common product ion for acylcarnitines is m/z 85, which results from the fragmentation of the carnitine moiety.
-
-
Quantification: The concentration of each isomer is determined by comparing the peak area of the analyte to that of its corresponding internal standard.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the metabolic pathways leading to the formation of this compound and isovalerylcarnitine, as well as a typical experimental workflow for their analysis.
Caption: Metabolic pathways of isoleucine and leucine leading to the formation of their respective acylcarnitines.
Caption: A typical experimental workflow for the quantification of C5-acylcarnitine isomers.
References
- 1. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Orphanet: 2-methylbutyryl-CoA dehydrogenase deficiency [orpha.net]
- 4. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. Acylcarnitine Profile [healthcare.uiowa.edu]
- 7. childrensmn.org [childrensmn.org]
- 8. Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
cross-validation of different analytical platforms for acylcarnitine analysis
An Objective Guide to Cross-Validation of Analytical Platforms for Acylcarnitine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of acylcarnitines is crucial for diagnosing metabolic disorders and understanding cellular metabolism. Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, and their levels can serve as important biomarkers.[1][2] The most common analytical methods for acylcarnitine profiling involve mass spectrometry, with variations in the sample introduction and separation techniques.[3][4]
This guide provides an objective comparison of the leading analytical platforms for acylcarnitine analysis, supported by experimental data. We will delve into the methodologies of Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), presenting their performance metrics, detailed experimental protocols, and visual workflows to aid in platform selection.
General Experimental Workflow for Acylcarnitine Analysis
The analysis of acylcarnitines, regardless of the specific platform, follows a general workflow from sample acquisition to data interpretation. This process involves critical steps such as sample preparation, which may or may not include derivatization, followed by instrumental analysis and data processing.
Comparison of Analytical Platforms
The choice of analytical platform for acylcarnitine analysis depends on the specific research question, required throughput, and the need to differentiate between isomeric and isobaric compounds. FIA-MS/MS is a high-throughput method ideal for screening, while LC-MS/MS and UHPLC-MS/MS provide the chromatographic separation necessary for detailed and accurate quantification of specific acylcarnitine species.[4][5][6]
| Feature | FIA-MS/MS | LC-MS/MS | UHPLC-MS/MS |
| Principle | Direct infusion of sample extract into the mass spectrometer without chromatographic separation.[7] | Couples liquid chromatography with tandem mass spectrometry to separate analytes before detection.[1][8] | Utilizes smaller column particles for higher resolution and faster separation compared to conventional LC.[6][9] |
| Throughput | High (typically < 2 min/sample). | Moderate (typically 9-22 min/sample).[1][10] | High to Moderate (faster than LC-MS/MS).[9] |
| Isomer Separation | No, cannot differentiate between isomeric and isobaric compounds.[5][11] | Yes, capable of separating many isomeric and isobaric acylcarnitines.[10][12] | Excellent, provides high-resolution separation of isomers.[6][9] |
| Primary Use Case | Newborn screening, high-throughput screening.[4][7] | Diagnostic testing, metabolic research, clinical trials.[1][2] | In-depth metabolic profiling, biomarker discovery.[6] |
| Derivatization | Often used with butylation to improve performance.[3][13] | Can be performed with or without derivatization.[1][14] | Can be performed with or without derivatization.[9] |
Performance Characteristics
The performance of an analytical method is determined by its precision, accuracy, and recovery. The following table summarizes these metrics for different LC-MS/MS methods reported in the literature.
| Parameter | Method 1 (LC-MS/MS)[14] | Method 2 (HILIC-LC-MS/MS)[12] |
| Precision (CV%) | ||
| Within-day CV | <10% | <6% |
| Between-day CV | 4.4% - 14.2% | <17% |
| Accuracy | Comparison r values: 0.948 - 0.999 | - |
| Recovery (%) | 84% - 112% | 85% - 110% |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results across different laboratories.
Protocol 1: Sample Preparation
A. Non-Derivatization Method (for LC-MS/MS) [14]
-
Protein Precipitation : To a 100 µL plasma sample, add 300 µL of methanol (B129727).
-
Vortex : Mix for 10 seconds.
-
Centrifugation : Centrifuge for 10 minutes at 4000 rpm.
-
Dilution : Transfer 100 µL of the supernatant to a vial containing 900 µL of the mobile phase (e.g., 0.1% formic acid in water).
-
Injection : The sample is ready for LC-MS/MS analysis.
B. Derivatization Method (Butylation) [1][2]
-
Extraction : Extract acylcarnitines from the sample (e.g., plasma, tissue homogenate) using methanol.
-
Drying : Evaporate the methanol extract to dryness under a stream of nitrogen.
-
Derivatization : Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.
-
Incubation : Incubate at 60°C for 20 minutes.
-
Evaporation : Evaporate the butanol mixture to dryness.
-
Reconstitution : Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Derivatization to butyl esters can increase the ionization efficiency, especially for dicarboxylic acylcarnitines, and help discriminate between some isobaric compounds.[1][2] However, underivatized methods are often simpler and faster.[11][14]
Protocol 2: LC-MS/MS Analysis
This protocol is a representative example for the analysis of underivatized acylcarnitines.[10]
-
Instrument : UHPLC system coupled to a tandem mass spectrometer (e.g., SCIEX 4500 MS/MS).
-
Column : Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile (B52724).
-
Gradient : A programmed gradient elution is used to separate the acylcarnitines over a total run time of approximately 9 minutes.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM) is used for the quantification of specific acylcarnitines.
Protocol 3: FIA-MS/MS Analysis
This method is designed for high-throughput screening.[3][13]
-
Instrument : Tandem mass spectrometer with a flow injection analysis setup.
-
Sample Introduction : The prepared sample extract (often derivatized) is directly injected into the mobile phase stream flowing into the mass spectrometer.
-
Mobile Phase : Typically an organic solvent like acetonitrile with a small percentage of formic acid.
-
Ionization Mode : Positive ESI.
-
Scan Mode : A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they share this common fragment ion.[15]
Logical Framework for Platform Selection
Choosing the right platform is a critical decision that impacts the quality and applicability of the resulting data. The following diagram illustrates a logical decision-making process for selecting an analytical platform for acylcarnitine analysis.
Conclusion
The cross-validation of analytical platforms for acylcarnitine analysis reveals distinct advantages and limitations for each technique.
-
FIA-MS/MS is an unparalleled tool for high-throughput screening applications like newborn screening, where speed is critical and differentiation of isomers is not the primary goal.[4][7]
-
LC-MS/MS offers a robust and reliable method for both research and clinical diagnostics, providing the necessary chromatographic separation to distinguish between many clinically relevant isobaric and isomeric acylcarnitines.[1][10] Its versatility in handling both derivatized and underivatized samples makes it a widely adopted standard.
-
UHPLC-MS/MS represents the cutting edge in separation science, offering superior resolution and sensitivity, which is invaluable for in-depth metabolic studies and the discovery of novel biomarkers.[6][9]
Ultimately, the selection of a platform should be guided by the specific requirements of the study, balancing the need for throughput, specificity, and sensitivity. For comprehensive and reliable acylcarnitine analysis, particularly when isomeric species are of interest, methods incorporating liquid chromatographic separation are indispensable.[4]
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS analysis of acylcarnitines [bio-protocol.org]
- 9. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 11. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. familiasga.com [familiasga.com]
A Guide to the Inter-Laboratory Comparison of 2-Methylbutyrylcarnitine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of 2-methylbutyrylcarnitine (B1244155), a key biomarker for the diagnosis of short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an inherited disorder of isoleucine metabolism. Ensuring accuracy and consistency in the measurement of this analyte across different laboratories is paramount for reliable clinical diagnosis and research. This document outlines the common analytical techniques, presents representative performance data, details experimental protocols, and illustrates the relevant biochemical pathway and analytical workflow.
Data Presentation: Performance of this compound Quantification Methods
The quantification of this compound is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the necessary specificity to differentiate it from its isomers, such as isovalerylcarnitine. The following table summarizes typical performance characteristics of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of C5-acylcarnitine isomers, including this compound, in plasma or dried blood spots. These values are representative of what is achievable and are based on published methodologies.[1][2][3][4]
| Performance Metric | Typical Value | Description |
| Linearity (R²) | >0.995 | The coefficient of determination (R²) indicates the linearity of the calibration curve over a defined concentration range. |
| Intra-assay Precision (%CV) | < 5.5% | The coefficient of variation for repeated measurements of a sample within the same analytical run. |
| Inter-assay Precision (%CV) | < 6.0% | The coefficient of variation for repeated measurements of a sample in different analytical runs. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, often assessed by the recovery of a known amount of spiked analyte. |
| Limit of Detection (LOD) | < 0.2 µmol/L | The lowest concentration of the analyte that can be reliably detected by the analytical method.[1][2] |
| Limit of Quantification (LOQ) | < 0.2 µmol/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1][2] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. Below is a representative UPLC-MS/MS protocol for the quantification of this compound, synthesized from several published methods.[1][3][5][6][7][8]
Sample Preparation (from plasma)
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., d3-butyrylcarnitine).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system, such as a Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of C5-acylcarnitine isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes, followed by a re-equilibration step. The flow rate is typically between 0.3 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is m/z 246.2, and a common product ion is m/z 85.1. The specific MRM transition for the internal standard is also monitored.
Mandatory Visualization
Signaling Pathway
Mutations in the ACADSB gene lead to a deficiency of the short/branched-chain acyl-CoA dehydrogenase (SBCAD) enzyme.[9][10] This enzyme is crucial for the breakdown of the amino acid isoleucine.[11][12][13][14] A deficiency in SBCAD disrupts this metabolic pathway, leading to the accumulation of 2-methylbutyryl-CoA, which is then converted to this compound.[9][15][10]
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of this compound from sample receipt to data analysis.
References
- 1. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. storymd.com [storymd.com]
Altered 2-Methylbutyrylcarnitine Levels: A Comparative Analysis in Health and Disease
For Immediate Release
A growing body of evidence suggests that circulating levels of 2-methylbutyrylcarnitine (B1244155), a short-chain acylcarnitine, are significantly altered in various disease states compared to healthy individuals. This guide provides a comparative overview of this compound concentrations in healthy cohorts versus those with prevalent metabolic and cardiovascular disorders. The data presented herein, summarized from recent metabolomic studies, highlights the potential of this molecule as a biomarker for disease presence and progression.
Comparative Analysis of this compound Plasma Concentrations
The following table summarizes the quantitative data on this compound levels in healthy individuals and patients with coronary artery disease (CAD), type 2 diabetes (T2D), and obesity. The data consistently demonstrates an elevation of this metabolite in disease states.
| Cohort | N | This compound (µM) Mean ± SD | p-value vs. Healthy | Reference |
| Healthy | 116 | 0.04 ± 0.02 | - | [1] |
| Coronary Artery Disease (CAD) | 54 | 0.05 ± 0.02 | ≤ 0.05 | [1] |
| Lean | 12 | 0.03 ± 0.01 | - | [2] |
| Obese | 14 | 0.04 ± 0.02 | NS | [2] |
| Type 2 Diabetes (T2D) | 10 | 0.05 ± 0.02 | < 0.05 | [2] |
NS: Not Significant
The Role of this compound in Metabolism
This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Acylcarnitines, in general, are crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.[3][4] Elevated levels of specific acylcarnitines, such as this compound, may indicate a bottleneck or dysfunction in mitochondrial metabolism, where the rate of fatty acid and amino acid breakdown exceeds the capacity of the citric acid cycle.[1][2] This metabolic imbalance has been increasingly linked to the pathophysiology of various cardiometabolic diseases.[1][2]
dot graph "Metabolic_Pathway_of_2_Methylbutyrylcarnitine" { layout=dot; rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Isoleucine [fillcolor="#FBBC05", fontcolor="#202124"]; alpha_keto_beta_methylvalerate [label="α-keto-β-methylvalerate"]; Two_methylbutyryl_CoA [label="2-Methylbutyryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Two_methylbutyrylcarnitine [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Matrix [label="Mitochondrial Matrix"]; Beta_Oxidation [label="β-Oxidation & Energy Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carnitine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; CPT1 [label="CPT1", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CPT2 [label="CPT2", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Isoleucine -> alpha_keto_beta_methylvalerate; alpha_keto_beta_methylvalerate -> Two_methylbutyryl_CoA; Two_methylbutyryl_CoA -> Two_methylbutyrylcarnitine [label="Carnitine\nAcyltransferase", arrowhead="normal", color="#EA4335"]; Carnitine -> Two_methylbutyrylcarnitine [style=dashed]; Two_methylbutyrylcarnitine -> Mitochondrial_Matrix [label="Transport", style=dashed, arrowhead="normal", color="#4285F4"]; Mitochondrial_Matrix -> Two_methylbutyryl_CoA [label="CPT2", style=dashed, arrowhead="normal", color="#4285F4"]; Two_methylbutyryl_CoA -> Beta_Oxidation [arrowhead="normal", color="#34A853"];
} Caption: Metabolic origin of this compound from isoleucine.
Experimental Protocols
The quantification of this compound and other acylcarnitines is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity for the detection and quantification of these low-abundance metabolites in complex biological matrices like plasma.
Sample Preparation
-
Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Protein Precipitation: A small volume of plasma (e.g., 10-50 µL) is mixed with a larger volume of a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724), containing a mixture of stable isotope-labeled internal standards.[5][6][7] This step serves to precipitate proteins, which would otherwise interfere with the analysis.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant, containing the acylcarnitines, is carefully transferred to a new tube or vial for analysis.[6]
-
Derivatization (Optional): In some methods, the acylcarnitines are chemically modified (derivatized) to improve their chromatographic properties and ionization efficiency in the mass spectrometer. A common derivatization agent is butanol, which converts the acylcarnitines to their butyl esters.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The prepared sample extract is injected into a liquid chromatograph. The acylcarnitines are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a C18 or HILIC column).[1][5][8] A gradient of mobile phases, typically consisting of water and an organic solvent like acetonitrile with additives such as formic acid, is used to elute the compounds from the column.[5]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the ion source of a tandem mass spectrometer. The acylcarnitines are ionized, typically using electrospray ionization (ESI) in the positive ion mode.[5]
-
Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylcarnitine (including this compound) and their corresponding internal standards are monitored. The area under the peak for each analyte is proportional to its concentration in the sample. A calibration curve is generated using standards of known concentrations to accurately quantify the acylcarnitines in the biological samples.[9]
Conclusion
The consistent observation of elevated this compound levels in individuals with coronary artery disease, type 2 diabetes, and obesity underscores the intricate link between branched-chain amino acid metabolism and cardiometabolic health. While further research is needed to elucidate the precise causal role of this compound in disease pathogenesis, its potential as a component of a biomarker panel for early disease detection and risk stratification is promising. The standardized and robust analytical methods available for its quantification make it a viable candidate for larger clinical and epidemiological studies.
References
- 1. msacl.org [msacl.org]
- 2. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]
- 4. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Genetic and Dietary Influences on 2-Methylbutyrylcarnitine: A Comparison Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the genetic and dietary factors that influence the levels of 2-methylbutyrylcarnitine (B1244155), a key biomarker for an inborn error of metabolism. It is intended for researchers, scientists, and drug development professionals working to understand and differentiate the origins of this metabolite. This document outlines the underlying biochemical pathways, presents quantitative data, and details experimental protocols to distinguish between endogenous production due to genetic defects and exogenous influences from diet.
Genetic vs. Dietary Influences: A Comparative Overview
Elevated levels of this compound can stem from two primary sources: a genetic disorder known as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, or from dietary intake of its precursor, the essential amino acid isoleucine. Understanding the distinction is critical for accurate diagnosis and the development of appropriate therapeutic strategies.
| Feature | Genetic Influence (SBCAD Deficiency) | Dietary Influence |
| Primary Cause | Mutations in the ACADSB gene leading to deficient or non-functional SBCAD enzyme.[1] | High intake of foods rich in the amino acid isoleucine. |
| Metabolic Impact | Impaired breakdown of isoleucine, leading to the accumulation of 2-methylbutyryl-CoA and its subsequent conversion to this compound.[1][2] | Increased availability of isoleucine as a substrate for the normal metabolic pathway, potentially leading to a transient increase in this compound. |
| Clinical Significance | An inborn error of metabolism, often detected through newborn screening. While many individuals are asymptomatic, it can be associated with neurological symptoms in some cases.[1][3] | Generally considered a benign physiological response to diet. However, recent research suggests a potential link between gut microbiota-derived this compound and thrombosis. |
| Biomarker Profile | Markedly and persistently elevated this compound (C5-carnitine) in blood, and increased excretion of 2-methylbutyrylglycine (B135152) in urine.[2][3][4] | Mild to moderate and often transient elevation of this compound in blood, typically correlated with recent protein intake. |
| Diagnostic Approach | Newborn screening, acylcarnitine profile analysis by tandem mass spectrometry, and confirmatory genetic testing for ACADSB gene mutations.[3][5] | Dietary assessment, and potentially a challenge test with a high-isoleucine meal followed by acylcarnitine analysis. |
Quantitative Data Comparison
The following table summarizes the typical quantitative differences in this compound (often reported as C5-carnitine) levels observed under different conditions. It is important to note that C5-carnitine analysis by tandem mass spectrometry does not distinguish between isomers such as this compound and isovalerylcarnitine.[5]
| Condition | Analyte | Sample Type | Typical Concentration Range (μmol/L) |
| Normal Newborn | C5-carnitine | Dried Blood Spot | 0.05 - 0.3[3] |
| SBCAD Deficiency | C5-carnitine | Dried Blood Spot | ≥0.44 (screening cut-off)[5] |
| SBCAD Deficiency (Confirmed) | C5-carnitine | Dried Blood Spot | 0.44 - 3.56[5] |
| Dietary Influence (High Isoleucine) | This compound | Plasma/Serum | Data not readily available in literature, expected to be a transient and less significant elevation compared to the genetic disorder. |
Experimental Protocols
To experimentally distinguish between genetic and dietary influences on this compound, a combination of analytical chemistry and metabolic tracing studies is employed.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This is the standard method for the quantitative analysis of acylcarnitines in biological samples and is crucial for the diagnosis of SBCAD deficiency.
Methodology:
-
Sample Preparation:
-
Blood samples are typically collected as dried blood spots on filter paper or as plasma/serum.
-
Acylcarnitines are extracted from the sample using a solvent, often methanol (B129727) containing internal standards (stable isotope-labeled acylcarnitines).
-
The extracted acylcarnitines are then derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties.[6]
-
-
Instrumentation and Analysis:
-
The derivatized sample is introduced into a tandem mass spectrometer, typically using flow injection or liquid chromatography.
-
Electrospray ionization (ESI) is used to generate charged molecules.
-
The mass spectrometer is operated in precursor ion scan mode to specifically detect all acylcarnitines, which characteristically produce a fragment ion at m/z 85 or 99 depending on the derivatization.[6][7]
-
-
Quantification:
-
The concentration of each acylcarnitine, including this compound (as part of the C5 peak), is determined by comparing its signal intensity to that of its corresponding stable isotope-labeled internal standard.
-
Stable Isotope Tracing Study with Labeled Isoleucine
This advanced technique allows for the direct tracing of the metabolic fate of dietary isoleucine, providing definitive evidence for its contribution to the observed this compound pool.
Methodology:
-
Study Design:
-
Participants are given a controlled diet with a known amount of protein for a baseline period.
-
A single oral dose of stable isotope-labeled L-isoleucine (e.g., ¹³C- or ¹⁵N-labeled) is administered.
-
Blood and urine samples are collected at multiple time points before and after the administration of the labeled isoleucine.
-
-
Sample Analysis:
-
Acylcarnitines are extracted and analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
The mass spectrometer is configured to detect both the unlabeled (endogenous) and the stable isotope-labeled (exogenous) forms of this compound.
-
-
Data Interpretation:
-
In a healthy individual: A transient increase in the labeled this compound will be observed, with the peak concentration corresponding to the time of maximal absorption and metabolism of the labeled isoleucine. The level of unlabeled this compound should remain relatively stable.
-
In an individual with SBCAD deficiency: A significant and sustained increase in the labeled this compound will be observed, indicating the inability to efficiently metabolize the dietary isoleucine. The baseline level of unlabeled this compound will already be elevated.
-
By calculating the ratio of labeled to unlabeled this compound over time, the contribution of dietary isoleucine to the total pool can be quantified.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of isoleucine and the experimental workflow for distinguishing between genetic and dietary influences.
Caption: Isoleucine Metabolism and the Impact of SBCAD Deficiency.
Caption: Workflow for Distinguishing Genetic vs. Dietary Influences.
References
- 1. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methylbutyrylcarnitine Profiles in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-methylbutyrylcarnitine (B1244155) profiles across various biological matrices, supported by experimental data. It is designed to assist researchers in selecting the appropriate biological sample for their studies and in understanding the analytical methodologies for quantification.
Introduction to this compound
This compound is a short-chain acylcarnitine that plays a crucial role in the metabolism of the branched-chain amino acid isoleucine.[1] It is formed from 2-methylbutyryl-CoA, an intermediate in the isoleucine degradation pathway. As with other acylcarnitines, its primary function is to facilitate the transport of its corresponding acyl group across the mitochondrial membrane for subsequent energy production through beta-oxidation.[1] Elevated levels of this compound in biological fluids can be indicative of certain inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency (also known as short/branched-chain acyl-CoA dehydrogenase deficiency or SBCADD).[2][3] Therefore, the accurate quantification of this compound in various biological matrices is of significant diagnostic and research interest.
Quantitative Comparison of this compound Across Biological Matrices
The concentration of this compound can vary significantly between different biological matrices. This variation is influenced by metabolic rates, tissue-specific enzyme expression, and clearance mechanisms. The following table summarizes quantitative data from studies analyzing this compound in human and animal models. It is important to note that direct comparisons between studies should be made with caution due to differences in analytical methods, sample populations, and units of measurement.
| Biological Matrix | Species | Condition | Concentration Range | Reference |
| Blood (as C5-acylcarnitine)* | Human | 2-Methylbutyrylglycinuria | Elevated (specific values not provided, but correlated with urinary markers) | [2][3][4] |
| Urine (as 2-Methylbutyrylglycine)** | Human | 2-Methylbutyrylglycinuria | 1.78–11.89 (unit not specified, likely µmol/mmol creatinine) | [3][4] |
| Mouse Tissues | Mouse | Healthy | Low levels detected in heart, lung, kidney, and liver (specific values not provided) | [5] |
*C5-acylcarnitine is a composite measurement that includes this compound and its isomers (e.g., isovalerylcarnitine, pivaloylcarnitine). Differentiation requires chromatographic separation.
**2-Methylbutyrylglycine (B135152) is a downstream metabolite of 2-methylbutyryl-CoA and its presence in urine is a key indicator of 2-methylbutyrylglycinuria.
Experimental Protocols
The accurate quantification of this compound, especially distinguishing it from its isomers, necessitates robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acylcarnitine analysis.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The general workflow involves protein precipitation, and for some methods, derivatization.
For Plasma/Serum and Urine:
-
Protein Precipitation: To a small volume of plasma, serum, or urine (typically 50-100 µL), a threefold volume of cold acetonitrile (B52724) or methanol (B129727) containing isotopically labeled internal standards (e.g., d3-2-methylbutyrylcarnitine) is added.
-
Vortexing and Centrifugation: The mixture is vortexed vigorously to ensure thorough mixing and precipitation of proteins. Subsequently, it is centrifuged at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the acylcarnitines is carefully transferred to a new tube.
-
Drying: The supernatant is dried under a stream of nitrogen gas or by vacuum centrifugation.
-
Reconstitution: The dried residue is reconstituted in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to improve ionization.
For Tissue Samples:
-
Homogenization: A known weight of the tissue is homogenized in a suitable buffer, often on ice to prevent degradation.
-
Protein Precipitation and Extraction: An organic solvent (e.g., methanol or acetonitrile) is added to the homogenate to precipitate proteins and extract the acylcarnitines.
-
Centrifugation and Supernatant Collection: The sample is centrifuged to pellet cellular debris and precipitated proteins, and the supernatant is collected.
-
Drying and Reconstitution: The subsequent steps of drying and reconstitution are similar to those for plasma/serum and urine samples.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted and reconstituted sample is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate this compound from its isomers and other acylcarnitines. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing an additive like formic acid or ammonium (B1175870) formate, is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM). The precursor ion for this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The peak area of the analyte is compared to that of the co-eluting, isotopically labeled internal standard to ensure accurate quantification.
Mandatory Visualizations
Isoleucine Catabolism Pathway
The following diagram illustrates the metabolic pathway of isoleucine degradation, highlighting the formation of 2-methylbutyryl-CoA, the precursor to this compound.
Caption: Isoleucine catabolism leading to this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the analytical workflow for the quantification of this compound in biological samples.
Caption: Workflow for this compound quantification.
Conclusion
The analysis of this compound is a valuable tool in the study of isoleucine metabolism and the diagnosis of related metabolic disorders. While present at low levels in healthy individuals, its concentration can be significantly elevated in certain pathological conditions. The choice of biological matrix for analysis—be it blood, urine, or tissue—will depend on the specific research question. Blood provides a systemic overview, urine can reflect clearance and the excretion of related metabolites, and tissue analysis offers insights into localized metabolic processes. For accurate and reliable quantification, particularly to distinguish from its isomers, a validated LC-MS/MS method with appropriate sample preparation is essential. Future research establishing baseline concentrations of this compound across a wider range of biological matrices in healthy populations would be highly beneficial for comparative studies.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Genetic Landscape of 2-Methylbutyrylcarnitine: A Comparative Guide to Quantitative Trait Locus Analysis
For Researchers, Scientists, and Drug Development Professionals
The identification of genetic loci influencing the levels of metabolites, such as 2-methylbutyrylcarnitine (B1244155), offers a powerful avenue for understanding complex metabolic pathways and their roles in health and disease. This guide provides a comparative overview of methodologies and software for Quantitative Trait Locus (QTL) analysis of this compound, a key intermediate in branched-chain amino acid metabolism. We present a synthesis of current approaches, from experimental quantification to computational analysis, to aid researchers in selecting the most appropriate tools for their studies.
Comparing the Arsenal: QTL Analysis Software
The landscape of QTL analysis software is diverse, with numerous options available, primarily as packages for the R statistical environment. The choice of software often depends on the experimental design, the complexity of the genetic architecture of the trait, and the computational resources available. Below is a comparison of several popular QTL analysis packages.
| Software/Package | Primary Strengths | Supported Cross Types | Analysis Models | Key Features |
| R/qtl | Widely used, comprehensive, and well-documented.[1][2] | Backcross, Intercross, F2, RILs | Single-QTL models (Interval Mapping, Haley-Knott regression), Two-QTL models, Multiple Imputation | Extensive data visualization tools, error checking functionalities.[1][2] |
| R/qtl2 | Designed for high-dimensional data and complex crosses.[3] | Multi-parent populations (e.g., Collaborative Cross, Diversity Outbred) | Linear mixed models to account for population structure | Handles high-density genotyping and phenotyping data.[3] |
| QTLEMM | Implements both single-QTL and multiple-QTL methods. | Backcross, F2, AI, RI, IRI, Immortalized F2 | Linear regression, Interval Mapping (IM), Composite Interval Mapping (CIM), Multiple Interval Mapping (MIM) | Accommodates complete and selective genotyping data. |
| mppR | Specialized for multi-parent populations.[4] | Nested Association Mapping (NAM), Diallels, Factorial designs | Cross-specific, parental, ancestral, and bi-allelic QTL effect models | Includes functions for data processing, QTL detection, and effect estimation.[4] |
| dlmap | Built on a linear mixed model platform. | Experimental crosses and association mapping populations | Mixed models to handle multiple sources of genetic and environmental variation | Flexible modeling environment with graphical and numerical result summaries.[5] |
| R/qtlbim | Focuses on Bayesian methods for QTL mapping.[6] | Experimental crosses | Bayesian inference for multiple interacting QTLs | Can handle multiple correlated traits.[6] |
Methodological Alternatives in QTL Analysis
Beyond the choice of software, the statistical approach employed for QTL mapping is a critical consideration. The two primary families of methods are single-QTL and multi-QTL models.
Single-QTL Models: These methods, such as Interval Mapping (IM), scan the genome for one QTL at a time. While computationally straightforward, they can be less powerful and prone to bias when multiple QTLs are linked.[7]
Multi-QTL Models: Approaches like Composite Interval Mapping (CIM) and Multiple Interval Mapping (MIM) simultaneously model multiple QTLs. CIM improves on IM by including genetic markers as cofactors to account for the effects of other QTLs, thereby increasing the power and precision of QTL detection.[7][8] Bayesian methods, as implemented in packages like R/qtlbim, offer a probabilistic framework for exploring complex models with multiple interacting QTLs.[6][9]
Recent studies have also highlighted the importance of data transformation in metabolomic QTL analysis (mQTL) to handle the skewed distribution of metabolite levels, with rank inverse normal transformation being a recommended approach for improving reliability.[1][10]
Experimental Protocol: Quantification of this compound
Accurate quantification of this compound is the foundational step for any QTL analysis. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is common. The gradient is optimized to ensure separation of this compound from its isomers, such as isovalerylcarnitine.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For this compound (C12H23NO4, MW: 245.32), a common transition is m/z 246.2 -> 85.1.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Visualizing the Workflow and Pathways
To provide a clear understanding of the processes involved, the following diagrams illustrate the experimental workflow for QTL analysis and the metabolic pathway of this compound.
This guide provides a foundational understanding of the tools and methodologies available for the QTL analysis of this compound. The selection of the most appropriate approach will depend on the specific research question, the available resources, and the nature of the dataset. Careful consideration of these factors will enable robust and reproducible identification of the genetic determinants of this compound levels, ultimately contributing to a deeper understanding of metabolic health and disease.
References
- 1. On the analysis of metabolite quantitative trait loci: Impact of different data transformations and study designs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. QTL Analysis and Mapping [illumina.com]
- 4. A simulation-based assessment of the efficiency of QTL mapping under environment and genotype x environment interaction effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioinformation.net [bioinformation.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. On the analysis of metabolite quantitative trait loci: Impact of different data transformations and study designs. | Broad Institute [broadinstitute.org]
Navigating the Nuances of 2-Methylbutyrylcarnitine: A Comparative Guide to Human Plasma Reference Ranges
For researchers, scientists, and professionals in drug development, the accurate measurement of metabolites is paramount. This guide provides a comprehensive literature review of reference ranges for 2-methylbutyrylcarnitine (B1244155) in human plasma, offering a comparative analysis of available data and the experimental protocols used for its quantification.
This compound, a C5-acylcarnitine, is an important biomarker in the diagnosis of certain inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency, a disorder of L-isoleucine catabolism. Its accurate quantification is crucial, yet complicated by the presence of isobaric isomers, such as isovalerylcarnitine. This guide delves into the established reference ranges and the analytical methodologies essential for precise and reliable measurement.
Quantitative Data Summary
The following table summarizes the reference ranges for C5-acylcarnitines, which include this compound, in human plasma and dried blood spots from healthy individuals. It is important to note that many studies report a combined value for C5-acylcarnitines due to the challenge of separating the isomers without specific chromatographic techniques.
| Analyte | Age Group | Reference Range (nmol/mL) | Specimen Type | Reference |
| Methylbutyrylcarnitine C5 | ≤ 7 days | < 0.38 | Plasma | [1] |
| 8 days - 7 years | < 0.63 | Plasma | [1] | |
| ≥ 8 years | < 0.51 | Plasma | [1] | |
| Isovaleryl/2-methylbutyrylcarnitine (C5) | 0 - 1 month | 0.02 - 0.62 | Dried Blood Spot | [2] |
| 1 month - 1 year | 0.03 - 0.63 | Dried Blood Spot | [2] | |
| 1 - 5 years | 0.03 - 0.60 | Dried Blood Spot | [2] | |
| 5 - 12 years | 0.03 - 0.61 | Dried Blood Spot | [2] |
Experimental Protocols: The Key to Isomer-Specific Quantification
The accurate determination of this compound is critically dependent on the analytical methodology employed. While flow-injection tandem mass spectrometry (MS/MS) is a high-throughput method for analyzing acylcarnitine profiles, it cannot distinguish between isobaric compounds. The separation of C5-acylcarnitine isomers requires chromatographic techniques, most notably Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
A common experimental workflow for the quantification of this compound and its isomers in plasma or dried blood spots involves the following key steps:
-
Sample Preparation: Plasma or dried blood spot samples are subjected to an extraction process, typically using methanol (B129727), to isolate the acylcarnitines.
-
Derivatization: The extracted acylcarnitines are often derivatized, for example, with butanolic HCl, to improve their chromatographic and mass spectrometric properties.
-
Internal Standards: Deuterium-labeled internal standards are added to the samples to ensure accurate quantification.
-
Chromatographic Separation: The derivatized extract is injected into a UPLC system equipped with a suitable column, such as a C18 BEH column. A gradient elution with a mobile phase, often a mixture of methanol and water, is used to separate the different acylcarnitine isomers.
-
Mass Spectrometric Detection: The separated isomers are detected using a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode. Multiple-reaction monitoring (MRM) is employed for sensitive and specific detection.
One study detailed a UPLC-MS/MS method for the simultaneous quantification of isovalerylcarnitine, (S) and (R) this compound, pivaloylcarnitine, and valerylcarnitine.[3] This method utilized a C18 BEH column (1x100mm, 1.7µm) at 60°C with a methanol/water gradient, achieving a run time of less than 10 minutes.[3]
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the metabolic significance of this compound, the following diagrams are provided.
Figure 1: General experimental workflow for the quantification of this compound.
Figure 2: Simplified metabolic pathway of L-isoleucine showing the formation of this compound.
References
- 1. Acylcarnitine Profile [healthcare.uiowa.edu]
- 2. Establishment of Age Specific Reference Interval for Aminoacids and Acylcarnitine in Dried Blood Spot by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Methylbutyrylcarnitine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylbutyrylcarnitine, a fatty acid metabolite utilized in metabolic disease research. Adherence to these guidelines is paramount for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for a similar compound indicates that it may cause skin and serious eye irritation. Therefore, wearing protective gloves, and eye/face protection is mandatory. In case of contact, rinse the affected area thoroughly with water.
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, should not be done through conventional waste streams such as trash or sewer systems.[1][2][3] Instead, it must be managed as hazardous waste through your institution's designated hazardous waste collection program.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.[1]
-
Do not mix this compound waste with other incompatible chemical waste streams. For instance, store it separately from acids, bases, and oxidizing agents to prevent violent reactions or the emission of flammable or poisonous gases.[4]
2. Containerization:
-
Use a chemically compatible container for waste accumulation, preferably the original container if it is in good condition.[4] The container must be free from damage, have a secure, leak-proof closure, and be appropriate for the volume of waste.[2]
-
For solid this compound, which is typically a powder or crystals, ensure the container is suitable for solids to prevent dust formation upon collection and transport.[5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the first piece of waste was added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
The SAA should be inspected weekly for any signs of leakage.[4]
-
Ensure that the total volume of hazardous waste in the SAA does not exceed the regulatory limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste).[6]
5. Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or a designated hazardous waste management office to arrange for pickup.[4][6]
-
Provide them with all necessary information about the waste, as indicated on the label.
6. Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste unless it is properly decontaminated.
-
For a non-acutely hazardous chemical, once all the waste has been removed, the container can be disposed of as regular trash after defacing the chemical label and removing the cap.[1] However, given the irritant nature of this compound, it is best practice to consult with your institution's EHS for specific guidance on empty container disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 245.32 g/mol | |
| Form | Powder or crystals | |
| Color | White to off-white | |
| Storage Temperature | 2-8°C |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram. This workflow ensures that all safety and regulatory steps are followed methodically.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 2-Methylbutyrylcarnitine
This document provides immediate safety, handling, and disposal protocols for 2-Methylbutyrylcarnitine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is identified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, adherence to appropriate personal protective equipment protocols is mandatory to ensure user safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification & Citation |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent contact with eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To avoid skin contact, as the substance can cause skin irritation.[1][2] Contaminated gloves should be disposed of after use.[1] |
| Skin and Body Protection | Laboratory coat or impervious clothing. | To protect skin and personal clothing from accidental splashes or spills.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when handling large quantities or in situations where dust or aerosol formation is likely.[1][2] A full-face supplied air respirator is advised if it's the sole means of protection.[1] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust is recommended to minimize exposure[1].
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid the formation of dust and aerosols during handling[1].
-
Contact Avoidance: Take all necessary precautions to avoid contact with skin, eyes, and clothing[1].
-
Hygiene: After handling, wash hands thoroughly. Do not eat, drink, or smoke in the work area.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol | Citation |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician. | [1] |
| Skin Contact | Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice. | [1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and consult a physician. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [1] |
Accidental Release Measures: In case of a spill, wear appropriate PPE, avoid dust formation, and ensure adequate ventilation[1]. Pick up the spilled material and place it in a suitable, closed container for disposal[1]. Do not let the product enter drains[1].
Disposal Plan
All waste materials, including contaminated PPE and spilled substances, should be considered hazardous waste.
-
Disposal: Contact a licensed professional waste disposal service to dispose of this material[1].
-
Containers: Keep waste in suitable, closed containers for disposal[1].
Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
